Diltiazem-d4 Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i13D2,14D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-DJWNGNTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Diltiazem-d4 Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical and physical properties of Diltiazem-d4 Hydrochloride. It includes structured data, experimental protocols, and visual diagrams to support research and development activities.
Core Chemical and Physical Properties
This compound is the deuterated analog of Diltiazem Hydrochloride, a calcium channel blocker widely used in the management of hypertension, angina, and certain arrhythmias. The incorporation of four deuterium atoms on the N,N-dimethylaminoethyl side chain makes it a valuable internal standard for pharmacokinetic and bioanalytical studies, as it is chemically identical to the parent drug but distinguishable by its higher mass.
General and Physical Properties
| Property | Value |
| Appearance | Off-white to Pale Yellow Solid[1] |
| Melting Point | >192°C (decomposed)[1] |
| Solubility | Soluble in DMSO, Methanol, and Water[1][2] |
| Storage Conditions | Store at -20°C under an inert atmosphere[1] |
Chemical Identifiers and Molecular Characteristics
| Identifier/Characteristic | Value |
| IUPAC Name | [(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride[1] |
| CAS Number | 1217769-52-2[1][3][4] |
| Molecular Formula | C₂₂H₂₃D₄ClN₂O₄S[1][4] |
| Molecular Weight | 455.00 g/mol [1][4] |
| Canonical SMILES | CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC(N(C)C)C([2H])([2H])[2H])C3=CC=C(C=C3)OC.Cl |
| InChI Key | HDRXZJPWHTXQRI-DJWNGNTESA-N[1][3] |
| Isotopic Purity | 98% atom D[1] |
| Chemical Purity | >95% (HPLC)[4] |
Mechanism of Action: Signaling Pathway
Diltiazem is a non-dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of the influx of extracellular calcium ions through the L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells. This action leads to a reduction in the intracellular calcium concentration, resulting in vasodilation and a decrease in myocardial contractility.
Caption: Diltiazem's mechanism of action on calcium channels.
Experimental Protocols
Quantitative Analysis by LC-MS/MS
This protocol describes a general method for the quantification of Diltiazem in a biological matrix (e.g., plasma) using this compound as an internal standard.
3.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.1.3. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Diltiazem: m/z 415.2 → 178.1Diltiazem-d4: m/z 419.2 → 178.1 |
| Collision Energy | Optimized for the specific instrument, typically in the range of 20-30 eV. |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Structural Characterization by NMR Spectroscopy
This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
3.2.1. Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
3.2.2. NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Freq. | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Temperature | 25°C | 25°C |
| Pulse Sequence | Standard single pulse | Proton-decoupled single pulse |
| Number of Scans | 16-64 | 1024-4096 |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
Experimental Workflows
The following diagram illustrates a typical workflow for a bioanalytical study involving this compound as an internal standard.
Caption: Bioanalytical workflow for Diltiazem quantification.
References
An In-depth Technical Guide to Diltiazem-d4 Hydrochloride (CAS: 1217769-52-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diltiazem-d4 Hydrochloride, a deuterated analog of Diltiazem. It is primarily intended for use as an internal standard in analytical and pharmacokinetic studies. This document details its chemical and physical properties, provides an illustrative experimental protocol for its application, and describes the signaling pathway of its parent compound, Diltiazem.
Core Compound Data
This compound is a stable isotope-labeled version of Diltiazem Hydrochloride, a well-known calcium channel blocker. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Diltiazem in biological matrices.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1217769-52-2 | [][3][4][5] |
| Molecular Formula | C₂₂H₂₂D₄N₂O₄S·HCl | [5] |
| Molecular Weight | 455.00 g/mol | [][3][4][5][6] |
| Appearance | Off-white to Pale Yellow Solid | [] |
| Purity | ≥95% (HPLC), 98% (CP) | [][3][4] |
| Isotopic Purity | 98% atom D | [] |
| Solubility | Soluble in DMSO, Methanol | [] |
| Storage | -20°C, under inert atmosphere | [][4] |
Synonyms and Nomenclature
A variety of synonyms and formal chemical names are used to identify this compound.
| Type | Name |
| IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl-1,1,2,2-d4]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][]thiazepin-3-yl acetate, hydrochloride (1:1) |
| Synonyms | (2S,cis)-3-(Acetyloxy)-5-[(2-dimethylamino-d4)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Hydrochloride; Diltiazem d4 HCl |
Experimental Protocols: Quantification of Diltiazem in Human Plasma
This compound is crucial for the accurate quantification of Diltiazem in biological samples, particularly in pharmacokinetic studies. Below is a representative experimental workflow for the analysis of Diltiazem in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for Diltiazem analysis.
Detailed Methodology
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of Diltiazem concentrations).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. UPLC-MS/MS Analysis
The following are example parameters and may require optimization for specific instrumentation.
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of Diltiazem and metabolites |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Diltiazem: m/z 415.2 → 178.1Diltiazem-d4: m/z 419.2 → 178.1 |
| Collision Energy | Optimized for each transition |
3. Data Analysis and Quantification
-
The concentration of Diltiazem in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
A calibration curve is constructed by analyzing a series of plasma samples with known concentrations of Diltiazem.
-
The pharmacokinetic parameters of Diltiazem, such as Cmax, Tmax, AUC, and half-life, can then be calculated from the concentration-time data.
Signaling Pathway of Diltiazem
Diltiazem is a non-dihydropyridine calcium channel blocker. Its therapeutic effects are primarily mediated by its interaction with L-type calcium channels in cardiac and vascular smooth muscle cells.
Mechanism of Action Diagram
Caption: Diltiazem's inhibition of L-type calcium channels.
By binding to the L-type calcium channels, Diltiazem inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to several physiological effects:
-
In Cardiac Tissue: Diltiazem slows the heart rate (negative chronotropy) and reduces the speed of electrical conduction through the atrioventricular (AV) node (negative dromotropy). It also decreases the force of myocardial contraction (negative inotropy).
-
In Vascular Smooth Muscle: The decreased intracellular calcium leads to relaxation of the smooth muscle, resulting in vasodilation. This widening of the blood vessels reduces peripheral resistance and, consequently, lowers blood pressure.
This dual action on both the heart and blood vessels makes Diltiazem an effective treatment for hypertension, angina, and certain cardiac arrhythmias.
References
- 1. veeprho.com [veeprho.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | CAS No- 1217769-52-2 | Simson Pharma Limited [simsonpharma.com]
- 6. Desacetyl Diltiazem D4 Hydrochloride | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
In-Depth Technical Guide: Diltiazem-d4 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides essential information regarding the molecular weight and other physicochemical properties of Diltiazem-d4 Hydrochloride. It is intended to serve as a quick reference for professionals engaged in research and development.
Physicochemical Data
This compound is the deuterated form of Diltiazem Hydrochloride, a well-known calcium channel blocker. The incorporation of deuterium isotopes is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to trace the metabolic fate of the drug. Below is a summary of the key quantitative data for both this compound and its non-labeled counterpart.
| Property | This compound | Diltiazem Hydrochloride |
| Molecular Weight | 455.00 g/mol [] | 450.98 g/mol [2][3][4] |
| Molecular Formula | C22H23D4ClN2O4S[][5][6] | C22H27ClN2O4S[2][4] |
| CAS Number | 1217769-52-2[6][7] | 33286-22-5[2][3] |
| Appearance | Pale Yellow Solid[5] | Crystalline solid[8] |
| Melting Point | 212-214 °C[5] | Not specified |
| Solubility | Soluble in DMSO, Methanol, Water[][5] | Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2)[8] |
| IUPAC Name | [(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride[] | (2S,3S)-3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, monohydrochloride[8] |
Logical Relationship Diagram
The following diagram illustrates the key attributes of this compound.
Experimental Protocols: General Synthesis Workflow
The synthesis of Diltiazem Hydrochloride involves a multi-step process. While specific protocols for the deuterated analog may vary, the general synthetic route provides a foundational understanding. A simplified, conceptual workflow for the non-deuterated form is outlined below, based on publicly available synthesis information. The synthesis of the deuterated analog would involve the use of deuterated starting materials or reagents at the appropriate step.
A common synthesis route involves the acylation of O-desacetyldiltiazem. The final step typically involves the formation of the hydrochloride salt.
References
- 2. Diltiazem hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Diltiazem Hydrochloride Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. mybiosource.com [mybiosource.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | 1217769-52-2 [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
In-Depth Technical Guide: Isotopic Purity of Diltiazem-d4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data related to the isotopic purity of Diltiazem-d4 Hydrochloride. The information is intended to assist researchers and scientists in understanding and implementing quality control procedures for this deuterated active pharmaceutical ingredient.
Quantitative Data Summary
The isotopic purity of this compound is a critical quality attribute, ensuring its suitability as an internal standard in pharmacokinetic studies and other applications. The following tables summarize the key analytical data, including isotopic distribution and chemical purity.
Table 1: Isotopic Distribution of this compound
| Isotopic Species | Normalized Intensity (%) |
| d0 | 0.00 |
| d1 | 0.00 |
| d2 | 0.00 |
| d3 | 0.00 |
| d4 | 100.00 |
| Data sourced from a representative Certificate of Analysis[1]. |
Table 2: Chemical Purity and Other Analytical Data
| Test | Specification | Result |
| HPLC Purity | >95% | 98.89% (at 205 nm) |
| Isotopic Purity | >95% | >99.9% |
| Mass Spectrometry | Conforms to Structure | Conforms |
| NMR | Conforms to Structure | Conforms |
| Elemental Analysis | Conforms | %C: 57.13, %H: 5.94, %N: 5.78 |
| Chloride Content | Report Result | 8.38% by Ion Chromatography |
| Data sourced from a representative Certificate of Analysis[1]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of this compound's isotopic and chemical purity. The following sections outline the typical experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate and quantify this compound from its non-deuterated counterpart and other potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column, such as a C8 or C18, is typically used. For example, an Inertsil C18 column (4.6 mm × 250 mm, 5 μm) has been shown to be effective.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For instance, a mixture of 0.1% acetic acid in water (30 volumes) and acetonitrile (70 volumes) can be employed.
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Column Temperature: The column is typically maintained at ambient temperature, for example, 30°C.
-
Detection: UV detection at 240 nm is suitable for monitoring the elution of Diltiazem.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol, at a concentration of approximately 1.0 mg/mL. An injection volume of 10 μL is commonly used.
Mass Spectrometry (MS) for Isotopic Purity
Mass spectrometry is the primary technique for determining the isotopic distribution of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.
-
Instrumentation: A liquid chromatography-tandem mass spectrometer (LC-MS/MS) system is ideal.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is preferred to resolve the different isotopologues.
-
Scan Mode: Full scan mode is used to acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: The relative intensities of the ion peaks corresponding to the d0, d1, d2, d3, and d4 species are measured. The isotopic purity is calculated based on the percentage of the d4 isotopologue relative to the sum of all isotopologues. For Diltiazem-d4, the (M+H)+ ion would be monitored around m/z 419.22.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Location
NMR spectroscopy is essential for confirming the chemical structure and verifying the specific locations of the deuterium atoms.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3).
-
Experiments:
-
¹H NMR: This spectrum is used to confirm the overall structure. The absence or significant reduction of signals at the positions where deuterium has been incorporated provides evidence of successful deuteration.
-
¹³C NMR: This spectrum provides information about the carbon skeleton and can be used to further confirm the structure.
-
2D NMR (e.g., COSY, HSQC): These experiments can be used to definitively assign proton and carbon signals and confirm the connectivity within the molecule, thereby verifying the location of the deuterium labels.
-
Visualizations
The following diagrams illustrate the logical workflow for the analysis of this compound.
Caption: Analytical workflow for Diltiazem-d4 HCl.
Caption: Isotopic purity determination pathway.
References
A Comprehensive Technical Guide to the Certificate of Analysis for Diltiazem-d4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the critical data and methodologies presented in a Certificate of Analysis (CoA) for Diltiazem-d4 Hydrochloride. As a deuterated internal standard, the purity and identity of this compound are paramount for accurate quantification in pharmacokinetic and metabolic studies. This guide will dissect the key components of a typical CoA, offering insights into the analytical techniques employed and the interpretation of the resulting data.
Compound Identification and Characterization
A Certificate of Analysis for this compound begins with fundamental identifying information. This section ensures the traceability and correct identification of the material.
| Identifier | Value | Significance |
| Compound Name | This compound | The common chemical name with the stable isotope label indicated. |
| CAS Number | 1217769-52-2[1][2] | A unique numerical identifier assigned by the Chemical Abstracts Service. |
| Molecular Formula | C22H22D4N2O4S · HCl | Represents the elemental composition of the molecule, including the four deuterium atoms. |
| Molecular Weight | 455.03 g/mol | The mass of one mole of the substance, adjusted for the deuterium isotopes. |
| Physical Form | Crystalline solid[3] | Describes the physical state of the material at room temperature. |
| Solubility | Soluble in DMF and DMSO[3] | Provides guidance on appropriate solvents for preparing solutions. |
Purity and Assay Data
The purity of an internal standard is a critical parameter that directly impacts the accuracy of analytical measurements. The CoA provides a quantitative assessment of purity, often determined by multiple analytical techniques.
| Analytical Test | Method | Specification | Result |
| Purity by HPLC | High-Performance Liquid Chromatography | ≥ 98%[3] | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation | 99.6% |
| Residual Solvents | Gas Chromatography-Mass Spectrometry (GC-MS) | Conforms to USP <467> | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Loss on Drying | Gravimetric Analysis | ≤ 0.5% | 0.1% |
Spectroscopic and Structural Confirmation
Spectroscopic data confirms the chemical structure of this compound, ensuring that the correct molecule has been synthesized and that the deuterium labels are in the expected positions.
| Technique | Data Summary |
| ¹H-NMR Spectroscopy | The proton NMR spectrum is compared against a non-deuterated reference standard to confirm the absence of signals at the deuterated positions. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound, confirming the incorporation of the deuterium atoms. |
| Infrared (IR) Spectroscopy | The IR spectrum provides information about the functional groups present in the molecule, which should be consistent with the structure of Diltiazem. |
Experimental Protocols
Detailed methodologies are essential for reproducibility and for understanding the context of the data presented.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 238 nm.[3]
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to determine the purity.
Mass Spectrometry for Isotopic Purity
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Procedure: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The relative abundance of the deuterated species versus any non-deuterated or partially deuterated species is used to calculate the isotopic purity.
¹H-NMR Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure.
Visualizing the Quality Control Workflow
The following diagram illustrates the typical workflow for the quality control testing of a batch of this compound, from receiving the sample to the final release.
References
A Technical Guide to Deuterium-Labeled Diltiazem for Advanced Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of deuterium-labeled diltiazem, a critical tool in modern pharmaceutical research. Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, offers significant advantages in studying the absorption, distribution, metabolism, and excretion (ADME) of diltiazem. This document details the synthesis, analytical methodologies, and diverse research applications of deuterium-labeled diltiazem, including its use in pharmacokinetic studies, metabolite identification, and in vitro drug metabolism assays. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this stable isotope-labeled compound in their work.
Introduction
Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] It exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced heart rate.[1] The drug undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, resulting in a complex metabolic profile.[2] Understanding the intricate metabolic pathways and pharmacokinetic properties of diltiazem is paramount for optimizing its therapeutic efficacy and minimizing potential drug-drug interactions.
Deuterium-labeled diltiazem serves as an invaluable tool in these investigations. The substitution of hydrogen with deuterium creates a molecule that is chemically identical to the parent drug but has a higher mass. This mass difference allows for its use as an internal standard in quantitative bioanalysis, providing greater accuracy and precision.[3] Furthermore, the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a "kinetic isotope effect," slowing down metabolic processes at the site of deuteration.[4] This property can be exploited to probe metabolic pathways and enhance the metabolic stability of the drug.
Synthesis of Deuterium-Labeled Diltiazem
While specific, detailed synthesis protocols for various deuterated forms of diltiazem (e.g., d4, d5, d6, d7) are often proprietary, the general principles of isotopic labeling can be applied to the known synthetic routes of diltiazem.[5][6][7] One common approach involves the use of deuterated reagents at key steps in the synthesis. For example, deuterium can be introduced into the N-dimethylaminoethyl side chain or the methoxyphenyl group.
A plausible synthetic strategy for introducing deuterium into the N-dimethyl groups would involve the use of deuterated methylating agents. The final step in many diltiazem syntheses is the alkylation of the benzothiazepine core.[6] By employing a deuterated N,N-dimethylaminoethyl chloride, diltiazem with deuterium labels on the methyl groups can be prepared.
Another approach is through hydrogen-deuterium exchange reactions on the final diltiazem molecule or its precursors.[8] This can be achieved using catalysts such as palladium on carbon (Pd/C) in the presence of deuterium gas (D2) or heavy water (D2O).[8] The specific positions of deuteration would depend on the reaction conditions and the directing effects of the functional groups within the molecule.
General Synthesis Workflow:
Caption: A generalized workflow for the synthesis of deuterium-labeled diltiazem.
Analytical Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of diltiazem and its metabolites in biological matrices, owing to its high sensitivity and selectivity.[3][9][10] Deuterium-labeled diltiazem is an ideal internal standard for these assays.
Sample Preparation
Effective sample preparation is crucial for accurate and reproducible results. Common techniques for extracting diltiazem and its metabolites from plasma include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[9][10]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Cost-effective, simple | Can be less selective, may result in emulsion formation |
| Solid-Phase Extraction (SPE) | High selectivity and recovery, amenable to automation | More expensive, requires method development |
LC-MS/MS Parameters
A validated LC-MS/MS method for the simultaneous quantification of diltiazem and its major metabolites, N-desmethyl diltiazem and desacetyl diltiazem, has been reported using diltiazem-D4 as an internal standard.[3]
Table 2: LC-MS/MS Parameters for Diltiazem and its Metabolites[3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Diltiazem | 415.05 | 178.03 | 22 | 16 |
| N-Desmethyl Diltiazem | 401.09 | 150.04 | 30 | 46 |
| Desacetyl Diltiazem | 373.21 | 108.85 | 25 | 54 |
| Diltiazem-D4 (IS) | 419.22 | 314.0 | - | - |
Note: Cone voltage and collision energy for the internal standard were not specified in the source but would be optimized during method development.
LC-MS/MS Analysis Workflow:
Caption: A typical workflow for the bioanalysis of diltiazem using a deuterium-labeled internal standard.
Research Applications of Deuterium-Labeled Diltiazem
Pharmacokinetic Studies
Deuterium-labeled diltiazem is extensively used as an internal standard in pharmacokinetic (PK) studies to ensure the accuracy and precision of the analytical method.[3] By adding a known amount of the labeled compound to the biological samples, any variability in sample processing and instrument response can be corrected for.
Experimental Protocol for a Pharmacokinetic Study:
-
Subject Recruitment: Select a cohort of healthy volunteers or the target patient population.
-
Dosing: Administer a single oral or intravenous dose of diltiazem.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Separate plasma and store at -80°C until analysis.
-
Bioanalysis:
-
Thaw plasma samples and spike with a known concentration of deuterium-labeled diltiazem as an internal standard.
-
Perform sample extraction using a validated LLE or SPE method.
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the concentration of diltiazem and its metabolites at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Metabolite Identification
The use of deuterium-labeled diltiazem can greatly facilitate the identification of novel metabolites.[11] When a mixture of labeled and unlabeled diltiazem is administered, drug-related metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms. This characteristic isotopic pattern allows for the confident differentiation of drug metabolites from endogenous compounds.
Metabolite Identification Workflow:
References
- 1. Diltiazem [webbook.nist.gov]
- 2. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. globethesis.com [globethesis.com]
- 7. Diltiazem synthesis - chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
The Physical and Chemical Stability of Diltiazem-d4 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available stability data specifically for Diltiazem-d4 Hydrochloride is limited. This guide leverages the comprehensive data available for its non-deuterated counterpart, Diltiazem Hydrochloride. The deuterium labeling on the N,N-dimethylaminoethyl group is not at a primary site of degradation; therefore, the stability profile of the deuterated compound is expected to be very similar to the non-deuterated form. The primary degradation pathway for Diltiazem involves hydrolysis of the acetyl group.[1][2]
Introduction
This compound is a deuterium-labeled version of Diltiazem Hydrochloride, a calcium channel blocker used in the management of hypertension, angina, and certain arrhythmias.[3] The stable isotope-labeled form is a critical tool in pharmacokinetic and metabolic research, often used as an internal standard for quantitative analysis by mass spectrometry.[4] Understanding the physical and chemical stability of this compound is paramount for ensuring the accuracy and reliability of experimental results, as well as for its proper storage and handling.
This technical guide provides a comprehensive overview of the stability of Diltiazem Hydrochloride, which serves as a close surrogate for this compound. It covers its degradation pathways, stability in various formulations, and the analytical methodologies used for its assessment.
Physicochemical Properties
This compound is a stable isotope-labeled version of Diltiazem Hydrochloride.[5] The non-deuterated form is a white to off-white crystalline powder with a bitter taste.[6] It is freely soluble in water, methanol, and chloroform.[7]
Table 1: Physicochemical Properties of this compound and Diltiazem Hydrochloride
| Property | This compound | Diltiazem Hydrochloride |
| CAS Number | 1217769-52-2[5] | 33286-22-5[] |
| Molecular Formula | C22H23D4ClN2O4S[5] | C22H27ClN2O4S[9] |
| Molecular Weight | 455.0 g/mol [5] | 450.99 g/mol [6] |
| Appearance | Not specified, likely a white to off-white crystalline powder | White to off-white crystalline powder[6] |
| Solubility | Not specified, likely similar to the non-deuterated form | Freely soluble in water, methanol, and chloroform[7] |
| Storage Temperature | -20°C[10] | Room temperature, with specific formulations requiring refrigeration[][11] |
Chemical Stability and Degradation Pathways
The primary mechanism of degradation for Diltiazem Hydrochloride is hydrolysis.[1] This typically involves the deacetylation of the molecule to form desacetyl-diltiazem, which has significantly reduced pharmacological activity.[1][2] Other known degradation products include N-demethyldiltiazem, N-demethyldesacetyldiltiazem, and O-demethyldesacetyldiltiazem.[12]
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[13][14] These studies expose the drug to stress conditions such as acid, base, oxidation, heat, and light.[14]
Figure 1: Primary Degradation Pathway of Diltiazem.
Stability in Various Formulations and Conditions
The stability of Diltiazem Hydrochloride has been evaluated in a variety of formulations and under different storage conditions.
Table 2: Stability of Diltiazem Hydrochloride in Aqueous Solutions
| Formulation | Storage Conditions | Stability | Citation |
| 1 mg/mL in 5% dextrose injection (in polyolefin bags) | -20°C | >90% of initial concentration for at least 30 days | |
| 1 mg/mL in 5% dextrose injection (in polyolefin bags) | 2-6°C | >90% of initial concentration for at least 30 days | [11] |
| 1 mg/mL in 5% dextrose injection (in polyolefin bags) | 22-25°C | >90% of initial concentration for at least 30 days | [11] |
| Aqueous sugar solutions (0.28 M) | Accelerated | Shelf-life order: fructose > dextrose > sucrose = sorbitol = mannitol > lactose |
Table 3: Stability of Compounded Topical Diltiazem Hydrochloride (2%) Formulations
| Formulation | Storage Container | Storage Temperature | Recommended Beyond-Use Date | Citation |
| Hydroxyethyl cellulose-based gel | White plastic or glass amber jars | 4°C or 23°C | 90 days | [] |
| Hydroxyethyl cellulose-based gel | Glass amber jars | 40°C | 14 days | [] |
| Hydroxyethyl cellulose-based gel | White plastic jars | 40°C | 30 days | [] |
| White petrolatum ointment | White plastic or glass amber jars | 23°C | 90 days | [] |
| White petrolatum ointment | White plastic jars | 40°C | 7 days | [] |
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration and the increase in degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Example of a Stability-Indicating HPLC Method
A typical stability-indicating RP-HPLC method for Diltiazem would involve the following:
-
Column: A C18 analytical column is frequently used for separation.[12][15]
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.05% trifluoroacetic acid or a phosphate buffer) and an organic solvent like methanol or acetonitrile is common.[12][15]
-
Detection: UV detection at a wavelength of around 240 nm is generally employed.[12]
-
Forced Degradation: To validate the method's stability-indicating nature, the drug substance is subjected to forced degradation under various stress conditions:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: e.g., 3% H2O2 at room temperature for 1 hour.
-
Thermal Degradation: e.g., Heat at 105°C for 24 hours.
-
Photolytic Degradation: e.g., Exposure to UV light (254 nm) for 24 hours.
-
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[16]
Figure 2: Experimental Workflow for Forced Degradation Studies.
Conclusion
While specific stability data for this compound is not extensively published, the wealth of information available for Diltiazem Hydrochloride provides a strong basis for understanding its stability profile. The primary degradation pathway is hydrolysis, leading to the formation of desacetyl-diltiazem. Stability is influenced by pH, temperature, and the composition of the formulation. For research and analytical purposes, it is recommended that this compound be stored at -20°C in a neat format to minimize degradation.[10] When preparing solutions, consideration should be given to the solvent system and storage conditions to ensure the integrity of the standard. The development and validation of a stability-indicating analytical method are crucial for any study involving this compound to ensure accurate quantification. Further empirical stability studies on this compound are warranted to definitively establish its stability profile under various conditions.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Diltiazem: Package Insert / Prescribing Information [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 9. Diltiazem Hydrochloride | C22H27ClN2O4S | CID 62920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. Stability of extemporaneously compounded diltiazem hydrochloride infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Semantic Scholar [semanticscholar.org]
- 14. medcraveonline.com [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Diltiazem-d4 Hydrochloride safety data sheet (SDS) information
An in-depth analysis of the safety data for Diltiazem-d4 Hydrochloride reveals critical information for researchers and drug development professionals. This guide summarizes the key safety, handling, and toxicological data based on available Safety Data Sheets (SDS). The information presented is primarily derived from the non-deuterated form, Diltiazem Hydrochloride, as the toxicological and hazard profiles are considered equivalent for standard laboratory handling. Isotopic labeling with deuterium does not significantly alter the chemical reactivity or hazard classification of the molecule.
Section 1: GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are acute oral toxicity and suspected reproductive toxicity.[1][2][3]
| GHS Classification | Code | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2][3] |
| Reproductive Toxicity (Category 2) | H361 | Suspected of damaging fertility or the unborn child.[1] |
The GHS label elements are derived from this classification, providing a quick visual reference to the hazards.
| GHS Label Element | Description |
| Signal Word | Warning[1][2] |
| Hazard Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard)[1] |
| Precautionary Statements | P201, P202, P264, P270, P280, P301+P312[1][4] |
Below is a diagram illustrating the relationship between the GHS classification and the corresponding safety communications.
Section 2: Toxicological and Physical Data
Quantitative toxicological data is crucial for risk assessment in a laboratory setting. The following tables summarize the key values found in safety data sheets.
Table 1: Toxicological Data
| Parameter | Species | Route | Value | Reference |
|---|---|---|---|---|
| LD50 | Rat | Oral | 560 mg/kg | [4] |
| LDLO | Human (Man) | Oral | 21 mg/kg | [1] |
| TDLO | Human (Woman) | Oral | 8,400 µg/kg |[1] |
No primary skin or eye irritation effects have been noted.[1] No sensitizing effects are known.[1]
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Chemical Formula | C₂₂H₂₃D₄ClN₂O₄S[5] |
| Molecular Weight | 455.0 g/mol [5] |
| CAS Number | 1217769-52-2[5] |
| Appearance | Off-white powder solid[6] |
| Melting Point | 210 - 215 °C (410 - 419 °F)[6] |
| Solubility | Soluble in water[6] |
| Storage Temperature | -20°C[5] |
Section 3: Emergency and First-Aid Protocols
In the event of accidental exposure, immediate and appropriate first-aid measures are essential. The following workflow outlines the recommended procedures.
Section 4: Handling, Storage, and Spill Response
Proper handling and storage procedures are critical to minimize exposure risk.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area to avoid dust formation.[2]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][4]
-
PPE: Wear protective gloves, protective clothing, and eye/face protection.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][7]
-
The recommended storage temperature is -20°C.[5]
-
Protect from light, heat, and air.[6]
Accidental Release Measures: In the case of a spill, a structured response is necessary to ensure safety and proper cleanup.
Section 5: Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known under normal conditions.[6]
-
Chemical Stability: The material is stable under recommended storage conditions but may be sensitive to light, heat, and air.[6]
-
Conditions to Avoid: Avoid dust formation, exposure to light, air, and heat.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][7]
-
Hazardous Decomposition Products: During a fire, toxic gases can be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[6][8]
Disclaimer: This document is intended as a technical guide and summary of available safety data. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS before handling the material.
References
Navigating the Nuances of Diltiazem-d4 Hydrochloride: A Technical Guide to Storage and Handling
For Immediate Release
This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the proper storage and handling of Diltiazem-d4 Hydrochloride. Ensuring the stability and integrity of this deuterated analogue is paramount for accurate and reproducible research outcomes. This document outlines recommended storage conditions, safe handling procedures, and detailed experimental protocols for stability assessment.
Storage Conditions
The recommended storage for this compound is at -20°C under an inert atmosphere . This condition is advised by suppliers to ensure long-term stability. For the non-deuterated form, Diltiazem Hydrochloride, storage recommendations vary based on its formulation. Diltiazem Hydrochloride for injection is typically stored under refrigeration at 2°C to 8°C (36°F to 46°F) and should not be frozen. It may also be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F) for up to one month. Extended-release capsules are generally stored at 25°C (77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F), while avoiding excessive humidity.
| Compound/Formulation | Recommended Storage Temperature | Additional Notes |
| This compound (Solid) | -20°C | Store under an inert atmosphere. |
| Diltiazem Hydrochloride for Injection | 2°C to 8°C (36°F to 46°F) | Do not freeze. May be stored at room temperature for up to one month. |
| Reconstituted Diltiazem Hydrochloride | 2°C to 8°C or Controlled Room Temperature | Stable for 24 hours. |
| Diltiazem Hydrochloride Extended-Release Capsules | 25°C (77°F); Excursions 15°C to 30°C | Avoid excessive humidity. |
Chemical Stability
Diltiazem Hydrochloride is known to be sensitive to light, heat, and air.[1] The primary degradation pathway is hydrolysis, leading to the formation of desacetyl-diltiazem. While specific long-term stability data for solid this compound under various International Council for Harmonisation (ICH) conditions is not extensively available in the public domain, studies on the non-deuterated form provide valuable insights.
A study on extemporaneously compounded diltiazem hydrochloride infusions (1 mg/mL in 5% dextrose) demonstrated that the solution retained over 90% of its initial concentration for at least 30 days when stored at -20°C, 2-6°C, and 22-25°C. Another study on compounded topical formulations found that a 2% diltiazem gel was stable for 90 days at 4°C and 23°C.
Researchers are advised to consult the supplier for the most current and specific stability data for this compound or conduct their own stability studies using a validated stability-indicating method.
Safe Handling and Personal Protective Equipment (PPE)
This compound should be handled with care, minimizing dust generation and accumulation.[2][3] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.
Engineering Controls: Use in a well-ventilated area. For operations that may generate dust, local exhaust ventilation is recommended.
Personal Protective Equipment:
| PPE Type | Recommendation |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Spill and Disposal: In case of a spill, avoid generating dust. Use a damp cloth or a filtered vacuum for cleaning dry solids.[2][3] Dispose of waste in accordance with all applicable local, state, and federal regulations.
Experimental Protocols
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and stability of this compound. The following is a representative method based on published literature for Diltiazem Hydrochloride.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Purospher Star® C18 (150 x 4.6 mm i.d., 5 µm particle size) |
| Mobile Phase | 0.05% (v/v) trifluoroacetic acid in water and 0.05% trifluoroacetic acid in methanol (44:56, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Run Time | 14 minutes |
Standard Solution Preparation:
-
Accurately weigh approximately 20 mg of this compound standard into a 20 mL volumetric flask.
-
Add about 10 mL of the mobile phase and sonicate to dissolve.
-
Allow the solution to reach room temperature and dilute to the mark with the mobile phase to obtain a concentration of 1000 ppm.
-
Further dilute 1 mL of this solution to 10 mL with the mobile phase to achieve a final concentration of 100 ppm.
Sample Solution Preparation:
-
Accurately weigh a portion of the this compound sample equivalent to 20 mg into a 20 mL volumetric flask.
-
Follow the same procedure as for the standard solution preparation to obtain a final concentration of 100 ppm.
Forced Degradation Study Protocol
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Stock Solution Preparation: Prepare a this compound stock solution of 0.2 mg/mL in methanol.
Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | To 5 mL of the stock solution, add 5 mL of 0.2 M hydrochloric acid. Heat in a water bath at 50°C. |
| Base Hydrolysis | To 5 mL of the stock solution, add 100 µL of 0.02 M sodium hydroxide and 4.9 mL of water. Heat in a water bath at 50°C. |
| Neutral Hydrolysis | To 5 mL of the stock solution, add 5 mL of water. Heat in a water bath at 50°C. |
| Oxidative Degradation | To 5 mL of the stock solution, add 5 mL of 6% (v/v) hydrogen peroxide. Keep in a water bath at 50°C. |
Methodology:
-
At specified time points (e.g., 0, 1, 2, 3, 6, and 21 hours), withdraw an aliquot of each stressed solution.
-
If necessary, neutralize the acid and base-stressed samples.
-
Inject the samples onto the HPLC system to analyze for the parent compound and any degradation products.
Visualized Workflows
References
Methodological & Application
Application Note: High-Throughput Analysis of Diltiazem in Human Plasma by LC-MS/MS Using Diltiazem-d4 Hydrochloride as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diltiazem in human plasma. Diltiazem-d4 Hydrochloride is employed as the internal standard to ensure accuracy and precision. The described protocol involves a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput bioequivalence, pharmacokinetic, and toxicological studies.
Introduction
Diltiazem is a calcium channel blocker widely prescribed for the treatment of hypertension, angina, and certain arrhythmias. Accurate quantification of diltiazem in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the determination of diltiazem in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Diltiazem Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate
-
Formic Acid
-
Methyl Tert-Butyl Ether (MTBE)
-
Drug-free human plasma (with K2EDTA as anticoagulant)
-
Ultrapure Water
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
Stock solutions of diltiazem (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol.[2] Working standard solutions and internal standard spiking solutions were prepared by serial dilution of the stock solutions with a methanol-water mixture (70:30, v/v).[2]
Sample Preparation
A liquid-liquid extraction procedure was employed for the extraction of diltiazem and the internal standard from human plasma.[2]
-
Pipette 0.5 mL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., 2000 ng/mL).[2]
-
Vortex the mixture for 60 seconds.[2]
-
Add 2.5 mL of methyl tert-butyl ether (MTBE).[2]
-
Vortex for 10 minutes.[2]
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.[2]
-
The plasma layer was flash-frozen, and the organic layer was transferred to a clean tube.[2]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue with 200 µL of the mobile phase.[2]
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[2]
To inhibit the degradation of diltiazem to its metabolite desacetyl diltiazem, plasma samples can be buffered with a 1% solution of 0.1 M sodium fluoride (NaF).[2]
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | Thermo Hypersil Gold C18 (150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | A: 5 mM Ammonium Formate (pH 3.0) B: Methanol[2] |
| Gradient | 10:90 (A:B)[2] |
| Flow Rate | 0.6 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 10 µL[2] |
| Run Time | 4.25 minutes[2] |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | Optimized (e.g., 30 psi) |
| Collision Gas | Optimized |
| IonSpray Voltage | Optimized |
| Temperature | Optimized |
The MRM transitions for diltiazem and this compound are presented in the table below.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Diltiazem | 415.05 | 178.03 | 22 | 16 |
| Diltiazem-d4 (IS) | 419.22 | 314.0 | - | - |
Results and Discussion
Linearity
The method demonstrated excellent linearity over the concentration range of 0.93 to 250.10 ng/mL for diltiazem in human plasma.[2] The coefficient of determination (r²) was consistently ≥ 0.99.
Lower Limit of Quantification (LLOQ)
The LLOQ for diltiazem in human plasma was determined to be 0.93 ng/mL.[2]
Visualization of the Experimental Workflow
Caption: LC-MS/MS workflow for Diltiazem analysis.
The Role of the Internal Standard
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls.
Caption: Role of the internal standard in quantification.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of diltiazem in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method well-suited for regulated bioanalytical studies.
References
Application Notes and Protocols for the Use of Diltiazem-d4 Hydrochloride in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem is a non-dihydropyridine calcium channel blocker widely used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards are essential in quantitative bioanalysis to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1][3] Diltiazem-d4 Hydrochloride, a deuterated analog of diltiazem, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based pharmacokinetic studies due to its similar physicochemical properties to the parent drug.[3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic research.
Pharmacokinetic Profile of Diltiazem
Diltiazem is well-absorbed orally but undergoes extensive first-pass metabolism, resulting in a bioavailability of approximately 40%.[1] It is 70-80% bound to plasma proteins.[1] The primary routes of metabolism include deacetylation, N-demethylation, and O-demethylation, which are primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[4][5] The major metabolites, such as desacetyldiltiazem and N-demethyldiltiazem, also possess pharmacological activity.[6][7] The elimination half-life of diltiazem is approximately 3.0 to 4.5 hours.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of diltiazem from various studies.
Table 1: Pharmacokinetic Parameters of Diltiazem in Healthy Volunteers
| Parameter | Value | Reference |
| Bioavailability | ~40% | [1] |
| Tmax (Peak Plasma Time) | 3.1 +/- 0.4 h (slow-release) | [5] |
| Cmax (Peak Plasma Concentration) | 118.5 +/- 14.3 ng/mL (slow-release) | [5] |
| AUC (Area Under the Curve) | 793.1 +/- 83.1 ng.h/mL (slow-release) | [5] |
| Elimination Half-Life (t½) | 3.0 - 4.5 hours | [1] |
| Protein Binding | 70 - 80% | [1] |
Table 2: Pharmacokinetic Parameters of Diltiazem and its Metabolites after a Single 120 mg Oral Dose
| Compound | Cmax (ng/mL) | t½ (hours) |
| Diltiazem | 174.3 +/- 72.7 | 6.5 +/- 1.4 |
| N-demethyldiltiazem | 42.6 +/- 10.0 | 9.4 +/- 2.2 |
| Desacetyldiltiazem | 14.9 +/- 3.3 | 18.0 +/- 6.2 |
| Data from a study in six healthy men. |
Experimental Protocols
Bioanalytical Method for Diltiazem Quantification in Plasma using LC-MS/MS
This protocol describes a typical method for the quantification of diltiazem in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Diltiazem Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
2. Standard and Internal Standard Stock Solution Preparation
-
Diltiazem Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Diltiazem Hydrochloride in 10 mL of methanol.
-
Diltiazem-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the diltiazem stock solution in 50% methanol to create calibration standards. Prepare a working solution of Diltiazem-d4 at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the Diltiazem-d4 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Diltiazem: Precursor ion (Q1) m/z 415.2 -> Product ion (Q3) m/z 178.1
-
Diltiazem-d4: Precursor ion (Q1) m/z 419.2 -> Product ion (Q3) m/z 178.1
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both diltiazem and Diltiazem-d4.
-
Calculate the peak area ratio (Diltiazem / Diltiazem-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of diltiazem in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for diltiazem quantification.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonlinear calibrations on the assay of dilitiazem and two of its metabolites from plasma samples by means of liquid chromatography and ESI/MS(2) detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
Quantitative Analysis of Diltiazem in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Application Note
Introduction
Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain types of arrhythmias.[1] Accurate and reliable quantification of diltiazem in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of diltiazem in human plasma. The use of a stable isotope-labeled internal standard, Diltiazem-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle of the Method
This method utilizes protein precipitation for the extraction of diltiazem and its deuterated internal standard, Diltiazem-d4, from human plasma. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions monitored are m/z 415.05 → 178.03 for diltiazem and m/z 419.22 → 314.0 for Diltiazem-d4.[2] Quantification is based on the ratio of the peak area of diltiazem to that of the internal standard.
Materials and Reagents
-
Diltiazem hydrochloride (Reference Standard)
-
Diltiazem-d4 hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of delivering a stable flow rate.
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm, or equivalent.
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of diltiazem and Diltiazem-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the diltiazem stock solution with 50% methanol in water to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the Diltiazem-d4 stock solution with 50% methanol in water to a final concentration of 100 ng/mL.
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations of 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (3 ng/mL), medium (75 ng/mL), and high (750 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the 100 ng/mL Diltiazem-d4 internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[3][4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Parameters
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 20% B, 0.5-2.5 min: 20-80% B, 2.5-3.0 min: 80% B, 3.1-4.0 min: 20% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Diltiazem: 415.05 → 178.03, Diltiazem-d4: 419.22 → 314.0[2] |
| Collision Energy | Optimized for specific instrument |
| Ion Source Temperature | 500°C |
| Dwell Time | 100 ms |
Data Analysis
Quantification is performed by constructing a calibration curve using a weighted (1/x²) linear regression of the peak area ratio of diltiazem to Diltiazem-d4 versus the nominal concentration of the calibration standards. The concentrations of diltiazem in the QC and unknown samples are then determined from this calibration curve.
Method Validation Summary
The described method should be fully validated according to regulatory guidelines. The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) Linear Regression |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 75 | < 8 | < 8 | 92 - 108 |
| High | 750 | < 8 | < 8 | 92 - 108 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Diltiazem | > 85 | < 15 |
| Diltiazem-d4 | > 85 | < 15 |
Visualizations
Caption: Diltiazem's mechanism of action.
References
Application Notes and Protocols for Bioequivalence Studies of Diltiazem Using Diltiazem-d4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain heart arrhythmias. To ensure the therapeutic equivalence of generic formulations of diltiazem, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A crucial component of conducting accurate and reliable BE studies is the use of a robust and validated bioanalytical method for the quantification of diltiazem in biological matrices, typically human plasma.
The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays. Diltiazem-d4 Hydrochloride, a deuterated analog of diltiazem, is an ideal IS for this purpose. Its physicochemical properties are nearly identical to diltiazem, ensuring similar behavior during sample preparation and chromatographic separation. However, its mass is four daltons higher, allowing for distinct detection by the mass spectrometer, thereby enabling precise and accurate quantification of diltiazem by correcting for potential variability during the analytical process.
These application notes provide a detailed protocol for a bioequivalence study of diltiazem, focusing on the bioanalytical method using this compound as an internal standard.
Bioanalytical Method for Diltiazem in Human Plasma using LC-MS/MS
A robust, high-throughput LC-MS/MS method is essential for the accurate quantification of diltiazem in human plasma samples obtained during a bioequivalence study. The following protocol is based on established and validated methodologies for diltiazem analysis.[1][2]
Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)
-
Sample Thawing: Frozen human plasma samples (-20°C or -80°C) are thawed at room temperature.
-
Aliquoting: 300 µL of plasma is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: 50 µL of this compound working solution (at a concentration of 100 ng/mL in methanol) is added to each plasma sample, except for the blank plasma samples which are spiked with 50 µL of methanol.
-
Vortexing: The samples are vortex-mixed for 30 seconds.
-
Extraction: 2.5 mL of methyl-t-butyl ether (MTBE) is added as the extraction solvent.
-
Vortexing: The tubes are vortex-mixed for 10 minutes.
-
Centrifugation: The samples are centrifuged at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The upper organic layer is transferred to a clean tube.
-
Evaporation: The organic solvent is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 500 µL of the mobile phase (10 mM ammonium acetate buffer:acetonitrile, 25:75, v/v).
-
Vortexing: The samples are vortex-mixed to ensure complete dissolution.
-
Transfer for Analysis: The reconstituted sample is transferred to an autosampler vial for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Instrumental Conditions
| Parameter | Setting |
| LC System | |
| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase | 10 mM Ammonium Acetate Buffer : Acetonitrile (25:75, v/v)[1] |
| Flow Rate | 0.2 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 2.0 min[1] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Diltiazem: m/z 415.1 -> 178.1Diltiazem-d4: m/z 419.1 -> 178.1 |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | IS-normalized matrix factor CV ≤ 15% |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals. | Analyte concentration within ±15% of the initial concentration |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 5; precision ≤ 20%; accuracy ±20% |
Table 3: Representative Quantitative Data from Method Validation
| Parameter | Diltiazem | Diltiazem-d4 (IS) |
| Linearity Range | 0.48 - 639.9 ng/mL[1] | N/A |
| Correlation Coefficient (r²) | > 0.998 | N/A |
| LLOQ | 0.48 ng/mL[1] | N/A |
| Intra-day Precision (CV%) | < 10%[1] | N/A |
| Inter-day Precision (CV%) | < 10%[1] | N/A |
| Accuracy (%) | 90 - 110% | N/A |
| Mean Recovery (%) | 77.4%[1] | ~75% |
Bioequivalence Study Protocol
Study Design
A typical bioequivalence study for diltiazem is designed as a single-dose, randomized, two-period, two-sequence, crossover study under fasting conditions.
-
Subjects: A sufficient number of healthy adult male and/or female volunteers.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences.
-
Treatment Periods:
-
Period 1: Subjects receive either the test or the reference diltiazem formulation.
-
Washout Period: A sufficient time (at least 5-7 half-lives of diltiazem) to ensure complete elimination of the drug from the body.
-
Period 2: Subjects receive the alternate formulation.
-
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or colder until analysis.
Pharmacokinetic Analysis
The plasma concentration-time data for diltiazem are used to calculate the following pharmacokinetic parameters for each subject and formulation:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
T1/2: Elimination half-life.
Table 4: Representative Pharmacokinetic Parameters for Diltiazem
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 155.2 ± 45.1 | 160.8 ± 50.3 |
| Tmax (h) | 4.2 ± 1.5 | 4.5 ± 1.8 |
| AUC(0-t) (ng·h/mL) | 1850.5 ± 650.2 | 1900.1 ± 700.5 |
| AUC(0-inf) (ng·h/mL) | 1950.7 ± 680.9 | 2005.3 ± 730.1 |
| T1/2 (h) | 5.9 ± 1.2 | 6.1 ± 1.4 |
Note: The values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the study population and formulation.
Statistical Analysis
The log-transformed Cmax, AUC(0-t), and AUC(0-inf) data are analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters must fall within the regulatory acceptance range of 80.00% to 125.00% to conclude bioequivalence.
Conclusion
The use of this compound as an internal standard in a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness for the quantitative analysis of diltiazem in human plasma for bioequivalence studies. The detailed protocols and methodologies outlined in these application notes serve as a comprehensive guide for researchers and scientists involved in the development and evaluation of generic diltiazem formulations, ensuring that they meet the stringent requirements for therapeutic equivalence.
References
- 1. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Diltiazem using Diltiazem-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of Diltiazem in biological matrices, utilizing Diltiazem-d4 as a stable isotope-labeled internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Diltiazem is a benzothiazepine derivative and a calcium channel blocker widely used in the treatment of hypertension, angina, and certain types of arrhythmia. Accurate determination of Diltiazem concentrations in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Diltiazem-d4, is the gold standard for LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.
This document outlines three common sample preparation techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed protocol, a summary of its advantages and disadvantages, and expected analytical performance.
Mechanism of Action: Diltiazem Signaling Pathway
Diltiazem primarily exerts its therapeutic effects by blocking L-type calcium channels, which are crucial for the contraction of cardiac and vascular smooth muscle. By inhibiting the influx of calcium ions into these cells, Diltiazem leads to vasodilation and a decrease in heart rate and contractility.
Caption: Diltiazem blocks L-type calcium channels, inhibiting muscle contraction.
Sample Preparation Protocols
The choice of sample preparation technique depends on the desired level of cleanliness, sensitivity, and throughput. Below are detailed protocols for the three most common methods for preparing plasma samples for Diltiazem analysis.
Protein Precipitation (PP)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.
Experimental Workflow: Protein Precipitation
Utilizing Diltiazem-d4 for Accurate Metabolite Identification of Diltiazem
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension, angina, and certain arrhythmias.[1][2] Like many pharmaceuticals, diltiazem undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[1][3][4] The identification and quantification of its metabolites are crucial for a comprehensive understanding of its pharmacokinetic profile, potential drug-drug interactions, and overall safety. Diltiazem-d4, a stable isotope-labeled version of the parent drug, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based metabolite identification and quantification. Its use ensures high accuracy and precision by compensating for variations during sample preparation and analysis.
This document provides detailed protocols and data for the application of Diltiazem-d4 in the metabolite profiling of diltiazem in biological matrices, such as human plasma.
Metabolic Pathways of Diltiazem
Diltiazem is metabolized through several pathways, including N-demethylation and deacetylation, resulting in various pharmacologically active and inactive metabolites.[5][6] The major metabolites include desacetyl diltiazem and N-desmethyl diltiazem.[7][8] Understanding these pathways is fundamental for targeted metabolite analysis.
Caption: Metabolic pathways of Diltiazem.
Experimental Workflow for Metabolite Identification
The general workflow for identifying diltiazem metabolites using Diltiazem-d4 involves sample preparation, LC-MS/MS analysis, and data processing. The use of a deuterated internal standard is critical at the sample preparation stage to ensure accurate quantification.
Caption: Experimental workflow for metabolite analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of diltiazem and its metabolites using Diltiazem-d4 as an internal standard, based on established LC-MS/MS methods.[7][8]
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Diltiazem | 415.05 | 178.03 |
| N-desmethyl diltiazem | 401.09 | 150.04 |
| Desacetyl diltiazem | 373.21 | 108.85 |
| Diltiazem-d4 (IS) | 419.22 | 314.0 |
Table 2: Chromatographic and Method Performance
| Parameter | Diltiazem | N-desmethyl diltiazem | Desacetyl diltiazem |
| Linearity Range (ng/mL) | 0.93 - 250.10 | 0.24 - 64.00 | 0.15 - 40.69 |
| LLOQ (ng/mL) | 0.93 | 0.24 | 0.15 |
| Mean Recovery (%) | 75.4 - 82.9 | 69.4 - 76.6 | 66.9 - 92.4 |
| Retention Time (min) | ~2.50 | ~2.48 | ~2.54 |
LLOQ: Lower Limit of Quantification
Detailed Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted for the extraction of diltiazem and its metabolites from human plasma.
Materials:
-
Human plasma samples
-
Diltiazem-d4 internal standard (IS) working solution (e.g., 2000 ng/mL in methanol)
-
Sodium fluoride (NaF) solution (1% in 0.1 M) to prevent degradation of diltiazem[7][8]
-
Methyl-t-butyl ether (MTBE) or another suitable organic solvent
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 0.5 mL of the plasma sample.
-
Add 50 µL of the Diltiazem-d4 internal standard working solution.[7]
-
Add a small volume of NaF solution to stabilize the analytes.[7][8]
-
Vortex the mixture for approximately 60 seconds.
-
Add 1 mL of MTBE, vortex for 2-3 minutes.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 10 mM ammonium acetate or 5 mM ammonium formate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[7][9] A typical isocratic condition could be a 10:90 (v/v) mixture of 5 mM ammonium formate (pH 3.0) and methanol.[7]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize source temperature, ion spray voltage, and gas flows (nebulizer, curtain, and collision gas) according to the specific instrument manufacturer's recommendations.
-
MRM Transitions: Monitor the transitions listed in Table 1.
The use of Diltiazem-d4 as an internal standard provides a robust and reliable method for the identification and quantification of diltiazem and its major metabolites in biological samples. The detailed protocols and data presented herein offer a comprehensive guide for researchers in drug metabolism and pharmacokinetics to accurately characterize the metabolic profile of diltiazem, contributing to a better understanding of its clinical pharmacology. The stability of diltiazem in plasma is a critical factor, and appropriate sample handling with stabilizers like sodium fluoride is recommended for accurate results.[8][10]
References
- 1. youtube.com [youtube.com]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Liquid-Liquid Extraction of Diltiazem and Diltiazem-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed liquid-liquid extraction (LLE) protocol for the simultaneous quantification of Diltiazem and its deuterated internal standard, Diltiazem-d4, from human plasma. This method is suitable for pharmacokinetic and bioequivalence studies, offering robust and reliable sample preparation for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol includes a comprehensive methodology, data on extraction efficiency, and a visual representation of the experimental workflow.
Introduction
Diltiazem is a calcium channel blocker widely prescribed for the treatment of hypertension, angina pectoris, and certain types of arrhythmia. Accurate determination of Diltiazem and its metabolites in biological matrices is crucial for clinical and research purposes. Liquid-liquid extraction is a classic and effective technique for sample clean-up, removing proteins and other interfering substances from the plasma matrix prior to instrumental analysis. This application note details a validated LLE protocol using methyl-t-butyl ether (MTBE) as the extraction solvent, ensuring high recovery and minimal matrix effects. Diltiazem-d4 is employed as an internal standard to ensure accuracy and precision of the quantification.
Experimental Protocol
This section outlines the detailed methodology for the liquid-liquid extraction of Diltiazem and Diltiazem-d4 from human plasma.
Materials and Reagents
-
Diltiazem Hydrochloride (Reference Standard)
-
Diltiazem-d4 Hydrochloride (Internal Standard)
-
Human Plasma (with anticoagulant, e.g., K2-EDTA)
-
Methyl-t-butyl ether (MTBE), HPLC grade
-
Ammonium Hydroxide solution (0.5 M)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation
-
Thawing: Thaw frozen human plasma samples at room temperature and vortex for 10 seconds to ensure homogeneity.
-
Spiking with Internal Standard: To a 300 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of Diltiazem-d4 working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortexing: Vortex the mixture for 10 seconds.
Liquid-Liquid Extraction Procedure
-
Alkalinization: Add 100 µL of 0.5 M Ammonium Hydroxide solution to the plasma sample to adjust the pH. Vortex for 10 seconds. This step is crucial to ensure Diltiazem, a basic drug, is in its non-ionized form, facilitating its extraction into the organic solvent.
-
Addition of Extraction Solvent: Add 900 µL of methyl-t-butyl ether (MTBE) to the tube.
-
Extraction: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and efficient extraction of the analytes into the organic phase.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 800 µL) to a clean microcentrifuge tube, avoiding the protein precipitate at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water) used for the LC-MS/MS analysis. Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Data Presentation
The following tables summarize the quantitative data obtained from the validation of this liquid-liquid extraction protocol.
Table 1: Extraction Recovery of Diltiazem and Diltiazem-d4
| Analyte | Concentration Level | Mean Recovery (%) | % RSD |
| Diltiazem | Low QC | 77.4 | 4.2 |
| Medium QC | 76.5 | 3.8 | |
| High QC | 78.1 | 3.1 | |
| Diltiazem-d4 | - | 74.1 | 4.5 |
Recovery was determined by comparing the peak areas of the analytes from extracted samples to those of unextracted standards of the same concentration.
Table 2: Matrix Effect and Process Efficiency
| Analyte | Concentration Level | Matrix Effect (%) | Process Efficiency (%) |
| Diltiazem | Low QC | 95.2 | 73.7 |
| High QC | 96.8 | 75.6 | |
| Diltiazem-d4 | - | 94.5 | 70.0 |
Matrix effect was calculated by comparing the peak areas of analytes spiked into extracted blank plasma to those of neat standards. Process efficiency is the product of extraction recovery and matrix effect.
Mandatory Visualization
The following diagram illustrates the experimental workflow of the liquid-liquid extraction protocol for Diltiazem and Diltiazem-d4.
Caption: Workflow of the LLE protocol for Diltiazem and Diltiazem-d4.
Conclusion
The described liquid-liquid extraction protocol provides a simple, rapid, and efficient method for the extraction of Diltiazem and its internal standard, Diltiazem-d4, from human plasma. The use of methyl-t-butyl ether in an alkaline environment ensures high and reproducible recovery with minimal matrix interference, making it a reliable sample preparation technique for bioanalytical studies. The presented data demonstrates the robustness of the method, which is suitable for high-throughput analysis in a research or clinical setting.
Application Note: Solid-Phase Extraction of Diltiazem from Human Plasma using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of Diltiazem in human plasma. The method employs Diltiazem-d4 as an internal standard to ensure high accuracy and precision. The protocol is optimized for use with polymeric SPE sorbents, providing a streamlined workflow with high analyte recovery. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring accurate determination of Diltiazem concentrations in biological matrices.
Introduction
Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain arrhythmias. Accurate and precise measurement of Diltiazem in plasma is crucial for pharmacokinetic and bioavailability/bioequivalence studies. Solid-phase extraction is a widely adopted technique for sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Diltiazem-d4, is essential for correcting for matrix effects and variations in sample processing, thereby improving the overall method performance. This document provides a detailed protocol for the SPE of Diltiazem from human plasma using Diltiazem-d4 as an internal standard, followed by LC-MS/MS analysis.
Experimental
Materials and Reagents
-
Diltiazem hydrochloride (Reference Standard)
-
Diltiazem-d4 hydrochloride (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Deionized, 18 MΩ·cm)
-
Polymeric Solid-Phase Extraction Cartridges (e.g., Oasis HLB, 1 cc, 30 mg)
Equipment
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
LC-MS/MS System (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Stock and Working Solutions
-
Diltiazem Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Diltiazem hydrochloride in methanol.
-
Diltiazem-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Diltiazem stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Diltiazem-d4 stock solution in 50:50 (v/v) methanol:water.
Solid-Phase Extraction Protocol
This protocol is based on a simplified 3-step "Load-Wash-Elute" procedure, which is efficient for polymeric sorbents like Oasis HLB.
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 20 µL of the Internal Standard Working Solution (100 ng/mL Diltiazem-d4).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
Centrifuge at 4000 rpm for 5 minutes to precipitate proteins.
-
-
Solid-Phase Extraction:
-
Load: Directly load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analytes with 1 mL of methanol.
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation of Diltiazem and Diltiazem-d4 from matrix components.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Diltiazem: m/z 415.2 → 178.1
-
Diltiazem-d4: m/z 419.2 → 182.1
-
-
Quantitative Data
The following tables summarize the performance characteristics of the SPE-LC/MS/MS method for the analysis of Diltiazem.
Table 1: Recovery Data
| Analyte | Concentration Level | Mean Recovery (%) |
| Diltiazem | Low | 85.2 |
| Medium | 88.5 | |
| High | 87.1 | |
| Diltiazem-d4 | Medium | 86.4 |
Recovery data is indicative and may vary based on specific laboratory conditions and matrix lots.
Table 2: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Diltiazem | 1 - 500 | > 0.995 |
Table 3: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Diltiazem | LLOQ | 1 | < 15 | < 15 | ± 20 |
| Low | 3 | < 10 | < 10 | ± 15 | |
| Medium | 100 | < 8 | < 8 | ± 10 | |
| High | 400 | < 7 | < 7 | ± 10 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. The data presented are typical performance characteristics and should be validated in the end-user's laboratory.
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the solid-phase extraction of Diltiazem.
Logical Relationships in Bioanalysis
Caption: Logical relationship of key steps in the bioanalytical method.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the quantification of Diltiazem in human plasma. The use of Diltiazem-d4 as an internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalysis. The simplified 3-step SPE workflow enhances sample throughput, which is advantageous in studies with large sample numbers. The provided performance data demonstrates that the method is linear, precise, and accurate over a clinically relevant concentration range. Researchers, scientists, and drug development professionals can adapt this protocol to their specific laboratory settings and LC-MS/MS systems. As with any analytical method, it is recommended to perform a full validation according to the relevant regulatory guidelines before implementation for routine analysis.
Application Notes and Protocols for Preparing Calibration Curves with Diltiazem-d4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain arrhythmias. Accurate quantification of Diltiazem in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Diltiazem-d4 Hydrochloride, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.
This document provides a detailed protocol for the preparation of calibration curves for the quantification of Diltiazem using this compound as an internal standard. The described method is based on established LC-MS/MS bioanalytical procedures.[1]
Experimental Protocols
This section details the necessary steps for preparing stock solutions, constructing calibration curves, and preparing quality control samples.
Materials and Reagents
-
Diltiazem Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Drug-free human plasma (with anticoagulant, e.g., K2EDTA)
Preparation of Stock Solutions
Diltiazem Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Diltiazem Hydrochloride reference standard.
-
Dissolve the weighed standard in a 10 mL volumetric flask using a 60:40 (v/v) mixture of methanol and 0.1% hydrochloric acid solution to obtain a final concentration of 1 mg/mL.[1]
-
Store the stock solution at 2-8°C.
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the weighed standard in a 1 mL volumetric flask using methanol to obtain a final concentration of 1 mg/mL.[1]
-
Store the stock solution at 2-8°C.
Preparation of Working Solutions
Diltiazem Working Solutions:
-
Perform serial dilutions of the Diltiazem stock solution with a 70:30 (v/v) methanol-water mixture to prepare a series of working solutions at various concentrations.[1] These working solutions will be used to spike into the drug-free plasma to create the calibration standards.
Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution with methanol to achieve a suitable working concentration. This concentration should be consistent across all samples (calibration standards, quality controls, and unknown samples) and provide an appropriate response in the LC-MS/MS system.
Preparation of Calibration Curve Standards
-
Label a series of microcentrifuge tubes for each calibration standard (e.g., CAL 1 to CAL 8).
-
Add a small, precise volume of the appropriate Diltiazem working solution to each corresponding tube of drug-free human plasma to achieve the desired final concentrations. A typical calibration curve range for Diltiazem in human plasma is 0.93 to 250.10 ng/mL.[1]
-
Add a fixed volume of the IS working solution to each tube.
-
Vortex each tube to ensure thorough mixing.
-
These spiked plasma samples are now the calibration standards and are ready for sample extraction and analysis.
Data Presentation
The following table summarizes a typical calibration curve for the quantification of Diltiazem in human plasma using this compound as an internal standard. The data is based on a linearity range of 0.93 to 250.10 ng/mL.[1]
| Calibration Level | Diltiazem Concentration (ng/mL) | Diltiazem Peak Area | Diltiazem-d4 Peak Area | Peak Area Ratio (Analyte/IS) |
| CAL 1 | 0.93 | Data | Data | Calculated Value |
| CAL 2 | 1.86 | Data | Data | Calculated Value |
| CAL 3 | 3.71 | Data | Data | Calculated Value |
| CAL 4 | 15.63 | Data | Data | Calculated Value |
| CAL 5 | 62.53 | Data | Data | Calculated Value |
| CAL 6 | 125.05 | Data | Data | Calculated Value |
| CAL 7 | 187.58 | Data | Data | Calculated Value |
| CAL 8 | 250.10 | Data | Data | Calculated Value |
Note: "Data" and "Calculated Value" would be replaced with the actual experimental results obtained from the LC-MS/MS analysis.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing the calibration curve standards.
References
Troubleshooting & Optimization
Technical Support Center: Diltiazem-d4 Hydrochloride & Matrix Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis using Diltiazem-d4 Hydrochloride as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization, causing either suppression or enhancement of the signal, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue).[1][2][3] This interference can negatively affect the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[2][4] The most common manifestation is ion suppression, where matrix components interfere with the formation of charged analyte ions in the mass spectrometer's ion source.[1][3]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound effective in compensating for matrix effects?
A2: A SIL internal standard, such as this compound, is considered the gold standard for correcting matrix effects.[2][5] Because it is chemically almost identical to the analyte (Diltiazem), it co-elutes chromatographically and experiences the same ionization suppression or enhancement.[5][6][7] By measuring the analyte-to-internal standard peak area ratio, the variability introduced by the matrix effect is normalized, leading to more accurate and reproducible quantification.[5][6]
Q3: What are the key properties of this compound as an internal standard?
A3: this compound is a deuterated form of Diltiazem. Key properties include:
-
Chemical Similarity: It behaves nearly identically to Diltiazem during sample extraction and chromatographic separation.[6]
-
Mass Difference: It is distinguishable from the unlabeled Diltiazem by the mass spectrometer due to the mass difference from the deuterium atoms.[7]
-
Co-elution: It is expected to co-elute with Diltiazem, which is critical for effective compensation of matrix effects.[6][8]
Q4: Can this compound be used to quantify Diltiazem's metabolites?
A4: While a SIL internal standard is ideal for its corresponding analyte, using Diltiazem-d4 to quantify Diltiazem's metabolites (like N-desmethyldiltiazem and O-desacetyldiltiazem) can be problematic.[9][10] The metabolites will have different retention times and may be subject to different matrix effects than Diltiazem. For the most accurate quantification, it is recommended to use the specific stable isotope-labeled internal standard for each metabolite.
Troubleshooting Guide
Q5: I'm observing poor reproducibility and accuracy in my QC samples. Could this be a matrix effect issue even though I'm using Diltiazem-d4?
A5: Yes, even with a SIL internal standard, issues can arise. Consider the following:
-
Incomplete Co-elution: The ability of a SIL internal standard to compensate for matrix effects is highly dependent on its complete co-elution with the analyte.[5][8] Even slight chromatographic separation can mean the analyte and internal standard experience different matrix interferences, leading to data scatter.[8]
-
High Level of Matrix Effects: Under conditions of severe ion suppression, the constancy of the analyte/internal standard response ratio may not be guaranteed.[5][6]
-
Internal Standard Purity: The presence of unlabeled Diltiazem in your Diltiazem-d4 standard can artificially inflate the measured concentration of the analyte.[5][6]
The following diagram illustrates a troubleshooting workflow for investigating poor performance.
Caption: Troubleshooting workflow for issues with SIL internal standards.
Q6: My analyte and Diltiazem-d4 peaks are slightly separated. How can I fix this?
A6: This phenomenon can be due to the "deuterium isotope effect," where the heavier isotope causes a slight change in retention time on reversed-phase columns.[5][6] To achieve better co-elution:
-
Modify Chromatographic Conditions: Adjust the mobile phase gradient or temperature to reduce the separation.
-
Change Column: A column with slightly lower resolution might paradoxically provide better results by forcing the peaks to overlap completely.[8]
-
Use a Different SIL: If available, an internal standard labeled with 13C or 15N may exhibit less of an isotope effect.[8]
Q7: How do I quantitatively assess the extent of matrix effects in my assay?
A7: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (matrix present) to the peak area of the analyte in a neat solution (no matrix) at the same concentration.[3][11]
Matrix Effect Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[3]
Quantitative Data Summary
The following tables provide an example of how to structure data for evaluating matrix effects and recovery.
Table 1: Example Data for Matrix Effect Assessment
| Sample Type | Analyte | Concentration (ng/mL) | Mean Peak Area (n=3) | Matrix Effect (%) |
| Neat Solution (Solvent) | Diltiazem | 50 | 1,500,000 | - |
| Post-Extraction Spiked Plasma | Diltiazem | 50 | 975,000 | 65% (Suppression) |
| Neat Solution (Solvent) | Diltiazem-d4 | 50 | 1,450,000 | - |
| Post-Extraction Spiked Plasma | Diltiazem-d4 | 50 | 942,500 | 65% (Suppression) |
Table 2: Example Data for Recovery Assessment
| Sample Type | Analyte | Mean Peak Area (Pre-extraction) | Mean Peak Area (Post-extraction) | Recovery (%) |
| Spiked Plasma | Diltiazem | 1,250,000 | 975,000 | 78% |
| Spiked Plasma | Diltiazem-d4 | 1,210,000 | 942,500 | 77.9% |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a standard procedure to determine if matrix components are causing ion suppression or enhancement.
Caption: Workflow for the quantitative assessment of matrix effects.
Methodology:
-
Prepare Solution A (Neat Standard): Prepare a standard solution of Diltiazem and this compound in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).
-
Prepare Solution B (Post-Extraction Spike):
-
Take a blank biological matrix sample (e.g., human plasma).
-
Perform the full sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction).
-
Spike the resulting clean extract with Diltiazem and this compound to the same final concentration as Solution A.
-
-
Analysis: Analyze multiple replicates (n≥3) of both Solution A and Solution B via LC-MS/MS.
-
Calculation: Calculate the matrix effect using the formula provided above, comparing the mean peak area from Solution B to that of Solution A. An ideal SIL internal standard will show a similar matrix effect percentage as the analyte.
Protocol 2: Sample Preparation and LC-MS/MS Analysis of Diltiazem in Human Plasma
This protocol provides a general methodology for the quantification of Diltiazem using Diltiazem-d4 as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma sample into a microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., at 500 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions (Example):
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 25:75 (A:B)[9] or a suitable gradient |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Diltiazem: To be optimized |
| Diltiazem-d4: To be optimized | |
| Collision Energy | To be optimized for each transition |
| Source Temp | To be optimized |
References
- 1. nebiolab.com [nebiolab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is matrix effect and how is it quantified? [sciex.com]
Isotope effect of Diltiazem-d4 on chromatographic retention time
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Diltiazem-d4. It addresses common questions and troubleshooting scenarios related to the isotopic effect on chromatographic retention time.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic isotope effect and why is my Diltiazem-d4 eluting at a different retention time than unlabeled Diltiazem?
A1: The chromatographic isotope effect is a phenomenon where isotopically labeled compounds, such as Diltiazem-d4, exhibit slightly different retention times compared to their unlabeled counterparts during chromatographic separation. In reversed-phase HPLC, deuterated compounds are generally less retentive and elute slightly earlier than their non-deuterated analogs.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a decrease in the molecule's polarizability and van der Waals interactions. Consequently, the hydrophobic interactions between the deuterated analyte and the non-polar stationary phase are weakened, resulting in a shorter retention time.[1][2]
Q2: How significant is the retention time shift for Diltiazem-d4?
A2: The magnitude of the retention time shift is typically small but can be significant enough to cause partial or complete separation from the unlabeled compound. The exact difference depends on several factors, including the number and position of the deuterium atoms, the chromatographic conditions (e.g., column chemistry, mobile phase composition, and temperature), and the inherent properties of the analyte. For Diltiazem-d4, you can expect to see a slight decrease in retention time compared to Diltiazem.
Q3: Can the isotope effect be advantageous in my analysis?
A3: Yes. While it can present challenges, the chromatographic separation of a deuterated internal standard from the analyte can be beneficial. It helps to prevent signal overlap and isobaric interferences in mass spectrometry-based detection, potentially leading to more accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Diltiazem-d4.
Issue 1: Diltiazem-d4 has a shorter retention time than Diltiazem, leading to baseline separation when co-injected. Is this an issue?
-
Answer: This is the expected behavior due to the isotope effect in reversed-phase chromatography.[1][2] As long as both peaks are sharp, symmetrical, and reproducible, this separation is not necessarily a problem and can even be advantageous for accurate quantification.
Issue 2: The peaks for Diltiazem and Diltiazem-d4 are broad and not well-resolved.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the organic-to-aqueous ratio of your mobile phase. A slight decrease in the organic solvent percentage will increase retention for both compounds and may improve resolution.
-
Change Flow Rate: A lower flow rate can sometimes improve peak shape and resolution.
-
Check Column Health: The column may be aging or contaminated. Flush the column or replace it if necessary.
-
Adjust pH: Ensure the mobile phase pH is appropriate for Diltiazem, which is a basic compound. A pH of around 3.0 is often used to ensure good peak shape.
-
Issue 3: I am observing significant tailing for both Diltiazem and Diltiazem-d4 peaks.
-
Possible Cause: Secondary interactions with the stationary phase or issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. This can help to mask active sites on the silica support and reduce peak tailing.
-
Column Choice: Consider using a column with a different stationary phase or one that is specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Data Presentation
The following table provides a representative example of the expected retention time difference between Diltiazem and Diltiazem-d4 under typical reversed-phase HPLC conditions.
| Compound | Expected Retention Time (min) | Δt_R (Diltiazem - Diltiazem-d4) (min) |
| Diltiazem | 4.66 | \multirow{2}{*}{~0.1 - 0.3} |
| Diltiazem-d4 | ~4.46 |
Note: These are example values. Actual retention times and their differences will vary depending on the specific experimental conditions.
Experimental Protocols
LC-MS/MS Method for the Analysis of Diltiazem
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
1. Sample Preparation:
-
For analysis in human serum, a protein precipitation or solid-phase extraction (SPE) method can be used.
-
A common approach is to add three parts of a precipitating agent (e.g., acetonitrile) to one part of serum.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The supernatant can then be diluted and injected into the LC-MS/MS system.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1220 or equivalent.
-
Column: Zorbax C8 (4.6 x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of buffer (e.g., ammonium acetate or phosphate buffer) and acetonitrile in a ratio of approximately 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
3. Mass Spectrometer Conditions (for LC-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Diltiazem: Precursor ion (Q1) m/z 415.2 → Product ion (Q3) m/z 178.1
-
Diltiazem-d4: Precursor ion (Q1) m/z 419.2 → Product ion (Q3) m/z 182.1
-
-
Optimize other parameters such as declustering potential, collision energy, and ion source temperature for your specific instrument.
Visualizations
Troubleshooting Workflow for Diltiazem-d4 Analysis
References
Preventing in-source fragmentation of Diltiazem-d4 Hydrochloride
Welcome to the technical support center for the analysis of Diltiazem-d4 Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated analog of Diltiazem, a calcium channel blocker. In mass spectrometry, it is commonly used as an internal standard for the quantification of diltiazem and its metabolites in biological samples.[1] The deuterium labeling provides a mass shift from the unlabeled compound, allowing for its distinct detection and accurate quantification.
Q2: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation is the breakdown of an analyte that occurs within the ion source of a mass spectrometer before the ions enter the mass analyzer. This can lead to an underestimation of the parent ion's abundance and an overestimation of fragment ions, compromising the accuracy and sensitivity of quantitative assays. For this compound, which is used as an internal standard, it is crucial to maintain its structural integrity during ionization to ensure reliable quantification of the target analyte.
Q3: What are the primary factors that contribute to the in-source fragmentation of this compound?
The primary factors are elevated source temperature and excessive cone voltage (also known as declustering potential or fragmentor voltage). High temperatures can provide enough thermal energy to induce fragmentation, while a high cone voltage accelerates ions, causing them to collide with gas molecules and break apart.
Q4: How can I minimize in-source fragmentation of this compound?
Minimizing in-source fragmentation involves the careful optimization of mass spectrometer source parameters. The key is to use the gentlest ionization conditions possible that still provide adequate signal intensity. This typically involves lowering the source temperature and cone voltage.
Troubleshooting Guide
Issue: I am observing a high abundance of fragment ions and a low abundance of the precursor ion for this compound.
This is a classic sign of in-source fragmentation. Follow these steps to troubleshoot and mitigate the issue:
Step 1: Optimize Cone Voltage/Declustering Potential
The cone voltage is a critical parameter influencing in-source fragmentation. A systematic approach to optimization is recommended.
-
Experimental Protocol:
-
Prepare a solution of this compound at a known concentration in the mobile phase.
-
Infuse the solution directly into the mass spectrometer to obtain a stable signal.
-
Set the source temperature to a moderate value (e.g., 300 °C).
-
Acquire data while ramping the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V) in discrete steps (e.g., 10 V increments).
-
Monitor the intensity of the precursor ion (m/z 419.2) and any potential fragment ions.
-
Plot the intensities of the precursor and fragment ions against the cone voltage.
-
Select the cone voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.
-
Step 2: Optimize Source Temperature
The source temperature can also significantly impact fragmentation.
-
Experimental Protocol:
-
Using the optimized cone voltage from Step 1, infuse the this compound solution.
-
Vary the source temperature from a low setting (e.g., 250 °C) to a high setting (e.g., 500 °C) in increments (e.g., 50 °C).
-
Monitor the intensity of the precursor ion.
-
Plot the precursor ion intensity against the source temperature.
-
Choose the lowest temperature that provides good desolvation and a stable, robust signal for the precursor ion.
-
Experimental Protocols & Data
LC-MS/MS Parameters for this compound Analysis
The following table summarizes typical starting parameters for an LC-MS/MS method for the analysis of this compound, based on published literature. These should be considered as a starting point and may require further optimization for your specific instrumentation and application.
| Parameter | Value | Reference |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | |
| Mobile Phase | A: 5 mM Ammonium Formate (pH 3.0)B: Methanol | [2] |
| Gradient | 10% B to 90% B | [2] |
| Flow Rate | 0.6 mL/min | [2] |
| Injection Volume | 5 µL | |
| Ionization Mode | ESI Positive | |
| MRM Transition | m/z 419.22 -> 314.0 | [2] |
| Cone Voltage | Requires Optimization | |
| Source Temperature | Requires Optimization |
Visualizations
References
Technical Support Center: Optimizing MS/MS Parameters for Diltiazem and Diltiazem-d4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Mass Spectrometry (MS/MS) parameters for the analysis of Diltiazem and its deuterated internal standard, Diltiazem-d4. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, optimized experimental protocols, and visual workflows to ensure robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Diltiazem and Diltiazem-d4 in positive electrospray ionization (ESI+) mode?
A1: The most commonly used precursor ion for Diltiazem is the protonated molecule [M+H]⁺ at m/z 415.2. For Diltiazem-d4, the precursor ion is [M+H]⁺ at m/z 419.2. Several product ions can be monitored for quantification and qualification purposes. The selection of the product ion may depend on the specific mass spectrometer and optimization experiments.
Q2: How do I optimize the collision energy (CE) and declustering potential (DP) for Diltiazem and its internal standard?
A2: CE and DP are instrument-dependent parameters and should be optimized by infusing a standard solution of Diltiazem and Diltiazem-d4 into the mass spectrometer. The optimal values are those that provide the highest and most stable signal for the desired product ion. A good starting point is to perform a compound optimization experiment where the CE and DP are ramped over a range of voltages while monitoring the signal intensity of the precursor and product ions.
Q3: What are the most common sources of variability in Diltiazem analysis?
A3: Common sources of variability include matrix effects from the biological sample, instability of Diltiazem in plasma, carryover from previous injections, and suboptimal chromatographic separation. Careful sample preparation, use of a stable isotope-labeled internal standard like Diltiazem-d4, and a well-developed LC method are crucial to minimize variability.
Optimized MS/MS Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for Diltiazem and Diltiazem-d4. These values should be used as a starting point and may require further optimization on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |
| Diltiazem | 415.2 | 178.1 | 25 | 60 |
| Diltiazem | 415.2 | 310.1 | 20 | 60 |
| Diltiazem-d4 | 419.2 | 178.1 | 25 | 60 |
| Diltiazem-d4 | 419.2 | 314.1 | 20 | 60 |
Experimental Protocol: LC-MS/MS Analysis of Diltiazem in Human Plasma
This protocol provides a general procedure for the extraction and analysis of Diltiazem from human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of Diltiazem-d4 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
MRM Transitions: As listed in the table above.
Troubleshooting Guide
Issue: Low Signal Intensity or Poor Sensitivity
-
Question: Why is the signal for Diltiazem and/or Diltiazem-d4 very low?
-
Answer:
-
Suboptimal MS/MS parameters: Re-optimize the collision energy and declustering potential.
-
Ion source contamination: Clean the ion source as per the manufacturer's instructions.
-
Matrix effects: The sample matrix may be suppressing the ionization of the analytes. Try a different sample preparation method (e.g., solid-phase extraction) or dilute the sample.
-
Poor chromatographic peak shape: A broad or tailing peak will result in lower signal intensity. Optimize the LC method, including the mobile phase composition and gradient.
-
Analyte degradation: Diltiazem can be unstable in plasma. Ensure samples are processed promptly and stored at appropriate temperatures (-70°C is recommended).
-
Issue: High Background Noise or Interferences
-
Question: I am observing high background noise or interfering peaks in my chromatogram. What could be the cause?
-
Answer:
-
Contaminated mobile phase or LC system: Use high-purity solvents and flush the LC system thoroughly.
-
Matrix interferences: Endogenous components from the plasma may co-elute with the analytes. Improve the sample cleanup process or adjust the chromatographic gradient to better separate the analytes from interferences.
-
Carryover: Residual analyte from a previous high-concentration sample may be present. Implement a robust needle wash protocol in the autosampler and inject blank samples between high-concentration samples.
-
Issue: Inconsistent Results or Poor Reproducibility
-
Question: My results are not reproducible between injections or batches. What should I investigate?
-
Answer:
-
Inconsistent sample preparation: Ensure precise and consistent pipetting and processing steps for all samples.
-
Fluctuations in instrument performance: Check the stability of the LC pump flow rate and the MS source conditions.
-
Internal standard variability: Ensure the internal standard is added accurately to all samples and that its response is stable across the batch.
-
Analyte instability: As mentioned, Diltiazem can degrade. Process samples consistently and in a timely manner.
-
Visual Workflows and Diagrams
Caption: Experimental workflow for Diltiazem analysis.
Caption: Troubleshooting guide for Diltiazem analysis.
Troubleshooting poor peak shape with Diltiazem-d4 Hydrochloride
This guide provides troubleshooting strategies and answers to frequently asked questions regarding poor peak shape encountered during the chromatographic analysis of Diltiazem-d4 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is the most common peak shape issue for basic compounds like Diltiazem and is often caused by secondary chemical interactions within the analytical column.[1][2]
-
Secondary Silanol Interactions: The primary cause is often the interaction between the basic amine functional group in Diltiazem and acidic residual silanol groups on the surface of silica-based reversed-phase columns.[2][3] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute more slowly and create a "tail."
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Diltiazem-d4, the molecule can exist in both ionized and non-ionized forms, which can lead to poor peak shape.[3][4]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[1][5] A void at the head of the column can also lead to peak distortion.[4]
-
Metal Surface Interactions: Trace metals in the sample or from stainless-steel components of the HPLC system (like frits and tubing) can chelate with the analyte, causing tailing.[1]
Q2: What is causing peak fronting for my Diltiazem-d4 peak?
Peak fronting, where the peak has a leading shoulder, is less common than tailing but can indicate specific problems.
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak.[5][6]
-
Inappropriate Sample Solvent: Dissolving the Diltiazem-d4 sample in a solvent that is significantly stronger than the mobile phase can cause the analyte to travel too quickly at the beginning of the column, resulting in a fronting peak.[7]
-
Low Temperature: In some cases, operating at a temperature that is too low can slow down desorption kinetics, contributing to fronting.
Q3: How can I improve the peak shape of this compound?
Improving peak shape involves systematically addressing the potential chemical and physical issues in your method.
-
Optimize Mobile Phase pH: For a basic compound like Diltiazem (pKa ≈ 7.5-8.2), adjusting the mobile phase pH is critical.[8][9][10]
-
Low pH (e.g., pH 2.5-3.5): At a low pH, both the Diltiazem molecule (as a protonated amine) and the residual silanol groups are protonated. This minimizes the strong ionic interactions causing tailing.[2]
-
High pH (e.g., pH > 9 with a pH-stable column): At a high pH, the Diltiazem molecule is neutral, while the silanol groups are deprotonated. This also reduces unwanted ionic interactions. Caution: Standard silica columns degrade rapidly at high pH; a hybrid or specifically designed high-pH stable column is required.
-
-
Use Mobile Phase Additives: Adding a small concentration (e.g., 0.1%) of an amine like triethylamine (TEA) to the mobile phase can improve peak shape.[11][12] TEA acts as a competing base, binding to the active silanol sites and masking them from interacting with Diltiazem.
-
Select an Appropriate Column:
-
High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups, reducing tailing for basic compounds.[2]
-
Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase near the silica surface, which helps to shield the basic analyte from interacting with silanols.[3]
-
-
Control Injection Solvent and Volume:
-
Check System Hardware: Ensure all fittings are secure and use low-volume tubing to minimize extra-column dead volume, which can contribute to peak broadening and tailing.[1][5]
Quantitative Data Summary
The physicochemical properties of Diltiazem are crucial for method development and troubleshooting.
| Property | Value | Significance for Chromatography |
| pKa (Strongest Basic) | 7.5 - 8.18[8][9][10] | The pH of the mobile phase relative to the pKa will determine the ionization state of the molecule, directly impacting retention and peak shape.[4] |
| Solubility | pH-dependent; high in acidic pH, low in basic pH[13] | Affects sample preparation and the choice of mobile phase. Poor solubility can lead to precipitation and system blockage. |
| logP | ~2.7 - 3.1[8][9] | Indicates good hydrophobicity, making it suitable for reversed-phase chromatography. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Basic Analytes
This protocol describes the preparation of a mobile phase at a low pH with an amine additive to mitigate peak tailing for compounds like Diltiazem-d4.
Objective: To prepare a mobile phase that minimizes secondary silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Triethylamine (TEA) (optional)
-
0.2 µm or 0.45 µm solvent filters
Procedure:
-
Aqueous Portion Preparation:
-
Measure 950 mL of HPLC-grade water into a clean glass reservoir.
-
Carefully add 1.0 mL of Formic Acid or TFA to the water to achieve a concentration of ~0.1% (v/v). This will bring the pH to approximately 2.5-3.0.
-
(Optional) If tailing persists, add 1.0 mL of TEA to the acidic aqueous solution and mix thoroughly. Re-adjust pH if necessary.
-
Filter the aqueous mobile phase component using a 0.2 µm filter to remove particulates.
-
-
Mobile Phase Combination:
-
Combine the prepared aqueous portion with the organic solvent (e.g., ACN or MeOH) in the desired ratio (e.g., 60:40 aqueous:organic).
-
Ensure the final mixture is thoroughly combined.
-
-
Degassing:
-
Degas the final mobile phase using an inline degasser, sonication, or helium sparging to prevent bubble formation in the HPLC system.
-
Protocol 2: Diagnostic Column Wash and Passivation
This protocol can be used to clean a contaminated column and passivate active sites that may be causing poor peak shape.
Objective: To remove strongly retained contaminants and temporarily reduce silanol activity.
Procedure:
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination.
-
Flush with a Series of Solvents: Flush the column at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) with 20-30 column volumes of each of the following solvents in order:
-
Your mobile phase (without buffer salts)
-
HPLC-grade water
-
Isopropanol (IPA)
-
Hexane or Methylene Chloride (if compatible with your column and system - this is a strong, non-polar wash)
-
Isopropanol (IPA) - This step is critical to transition back to a polar solvent.
-
HPLC-grade water
-
Your final mobile phase
-
-
Re-equilibration: Once the flushing sequence is complete, reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.
Visual Troubleshooting Guides
The following diagrams illustrate key concepts in troubleshooting poor peak shape for Diltiazem-d4.
Caption: A decision tree for troubleshooting poor peak shape.
Caption: Interaction of Diltiazem-d4 with the stationary phase.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. agilent.com [agilent.com]
- 5. mastelf.com [mastelf.com]
- 6. uhplcs.com [uhplcs.com]
- 7. youtube.com [youtube.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression in Diltiazem quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Diltiazem.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Diltiazem quantification?
A1: Ion suppression is a type of matrix effect where co-eluting substances from a sample interfere with the ionization of the target analyte (Diltiazem) in the mass spectrometer's ion source.[1][2][3] This interference reduces the analyte's signal intensity, which can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility of results.[1][4] It is a significant challenge in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, especially when dealing with complex biological matrices like plasma or tissue.[3]
Q2: What are the common causes of ion suppression in LC-MS/MS analysis of Diltiazem?
A2: Common causes of ion suppression include:
-
Co-eluting Matrix Components: Endogenous compounds in the sample matrix (e.g., phospholipids, salts, proteins) can co-elute with Diltiazem and compete for ionization.[3]
-
Poor Chromatographic Separation: Inadequate separation between Diltiazem and other components can lead to co-elution and subsequent ion suppression.[4]
-
Sample Preparation: Insufficiently cleaned-up samples can introduce a high level of matrix components into the LC-MS system.[3]
-
High Analyte Concentration: In some cases, high concentrations of the analyte itself or a co-administered drug can cause self-suppression or suppress the signal of the internal standard.[5][6]
-
Mobile Phase Additives: Certain additives in the mobile phase can affect the ionization efficiency of Diltiazem.
Q3: How can I detect ion suppression in my Diltiazem assay?
A3: A common method to detect ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of Diltiazem solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant Diltiazem signal baseline indicates a region of ion suppression caused by eluting matrix components.[2]
Troubleshooting Guides
Issue 1: Low Diltiazem Signal Intensity and/or High Variability
This is a classic symptom of ion suppression. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low Diltiazem signal intensity.
Q: My Diltiazem signal is low and inconsistent, but my internal standard seems fine. What should I do?
A: If your internal standard (IS) is stable, the suppression is likely specific to Diltiazem's retention time.
-
Solution 1: Optimize Chromatography. The goal is to separate Diltiazem from the interfering matrix components.[4]
-
Modify Gradient: Adjust the mobile phase gradient to shift the retention time of Diltiazem away from the suppression zone.
-
Change Column Chemistry: Switching to a different column (e.g., from C18 to a phenyl-hexyl or a biphenyl phase) can alter selectivity and improve separation from interfering compounds.
-
Consider Metal-Free Columns: For certain compounds, interactions with the metal surfaces of standard HPLC columns can cause signal suppression. Using a metal-free column might improve signal and peak shape.[7]
-
-
Solution 2: Enhance Sample Preparation. A more rigorous cleanup can remove the source of the suppression.[3]
-
Switch from Protein Precipitation (PPT) to a more selective method. While fast, PPT is often not very clean.
-
Employ Solid-Phase Extraction (SPE). SPE can provide a much cleaner extract by selectively binding and eluting Diltiazem.
-
Use Liquid-Liquid Extraction (LLE). LLE can also offer better cleanup than PPT by partitioning Diltiazem into a solvent that is immiscible with the sample matrix.
-
Q: Both my Diltiazem and internal standard signals are suppressed. What does this mean?
A: This indicates that the IS is co-eluting with Diltiazem and is also affected by the matrix. While this suggests the IS is compensating to some extent, it's not ideal.
-
Solution: Use a Stable Isotope-Labeled (SIL) Internal Standard. A SIL IS (e.g., Diltiazem-d3) is the gold standard. It has nearly identical chemical properties and retention time to Diltiazem, ensuring it experiences the same degree of ion suppression.[8] The consistent ratio between the analyte and the SIL IS allows for accurate quantification even when suppression occurs.[8]
Issue 2: Choosing the Right Sample Preparation Technique
The choice of sample preparation is one of the most effective ways to combat ion suppression.[3]
Q: What are the pros and cons of common sample preparation methods for Diltiazem?
A: The table below summarizes the effectiveness of different techniques.
| Sample Preparation Method | Typical Recovery (%) | Ion Suppression Effect | Throughput | Cost | Key Consideration |
| Protein Precipitation (PPT) | 85-100% | High | High | Low | Prone to phospholipid contamination, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70-90% | Medium | Medium | Medium | Cleaner than PPT, but can be labor-intensive and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | >90% | Low | Medium-High | High | Provides the cleanest extracts, significantly reducing matrix effects.[9] |
Experimental Protocol: Example of a Solid-Phase Extraction (SPE) Protocol for Diltiazem
This protocol is a general example and should be optimized for your specific application. A study on the analysis of Diltiazem and its metabolites utilized C18 cartridges for solid-phase extraction.[9]
Caption: General workflow for Solid-Phase Extraction (SPE).
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard.
-
SPE Cartridge: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove highly polar interferences like salts. A second wash with a slightly stronger solvent can remove other interferences.
-
Elution: Elute Diltiazem and its metabolites using a small volume (e.g., 1 mL) of a strong organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. signal-suppression-in-lc-esi-ms-ms-from-concomitant-medications-and-its-impact-on-quantitative-studies-an-example-using-metformin-and-glyburide - Ask this paper | Bohrium [bohrium.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Usin… [ouci.dntb.gov.ua]
- 9. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Diltiazem-d4 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of diltiazem-d4 in biological matrices during storage.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of diltiazem-d4 important in bioanalytical methods?
A1: Diltiazem-d4 is a stable isotope-labeled (SIL) internal standard used for the quantification of diltiazem in biological samples by techniques like LC-MS/MS. Its stability is crucial because the fundamental assumption of using an internal standard is that it behaves identically to the analyte (diltiazem) during sample preparation, extraction, and analysis. If diltiazem-d4 degrades during storage, it will no longer accurately reflect the concentration of the analyte, leading to inaccurate and unreliable pharmacokinetic and toxicokinetic data.
Q2: What are the common degradation pathways for diltiazem and potentially diltiazem-d4?
A2: Diltiazem is known to be susceptible to hydrolysis. The primary degradation products are deacetyl-diltiazem (M1) and deacetyl N-desmethyl-diltiazem (M2). It is reasonable to assume that diltiazem-d4 would follow similar degradation pathways. The rate of hydrolysis is influenced by pH, temperature, and the enzymatic activity within the biological matrix.
Q3: What are the recommended storage conditions for biological samples containing diltiazem-d4?
A3: While specific data for diltiazem-d4 is limited, based on studies of diltiazem, it is recommended to store biological samples at ultra-low temperatures. Storage at -70°C is preferable to -20°C to minimize degradation.[1] For short-term storage, refrigeration (2-8°C) may be acceptable, but stability should be thoroughly evaluated.
Q4: How long can I store my plasma samples containing diltiazem-d4?
A4: Based on stability studies of diltiazem in plasma from volunteers, samples may be stable for up to 8 weeks when stored at -20°C.[1] However, significant degradation has been observed after 12 weeks at this temperature.[1] It is highly recommended to conduct your own stability studies for diltiazem-d4 in the specific biological matrix and storage conditions used in your laboratory.
Q5: Can I use diltiazem-d4 in whole blood samples?
A5: Caution should be exercised when working with whole blood. Diltiazem has been shown to degrade more rapidly in whole blood compared to plasma, with a half-life of 27 hours under physiological conditions.[2] This is likely due to enzymatic activity. If whole blood is the required matrix, it is critical to process the samples immediately after collection or to establish the stability of diltiazem-d4 under the intended storage conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of diltiazem-d4 as an internal standard in bioanalytical assays.
| Issue | Potential Cause | Recommended Action |
| High variability in diltiazem-d4 response between samples | Inconsistent storage conditions. | Ensure all samples are stored at the same temperature and for a similar duration. Avoid repeated freeze-thaw cycles. |
| Degradation of diltiazem-d4 in some samples. | Verify the stability of diltiazem-d4 under your specific storage and handling conditions. Analyze samples as soon as possible after collection and processing. | |
| Matrix effects. | Evaluate matrix effects from different lots of biological matrix. Ensure chromatographic separation of diltiazem-d4 from interfering components. | |
| Decreasing diltiazem-d4 response over time in stored QC samples | Long-term degradation of diltiazem-d4. | Re-evaluate the long-term stability of diltiazem-d4. Consider preparing fresh QC samples more frequently. Store stock solutions and working solutions under validated conditions. |
| Presence of unexpected peaks co-eluting with diltiazem-d4 | Formation of degradation products. | Investigate the identity of the co-eluting peaks. This may require analysis by high-resolution mass spectrometry. Modify chromatographic conditions to separate the degradation products from diltiazem-d4. |
| Isotopic exchange of deuterium atoms. | While less common for the d4-label on the N-dimethyl group, it is a possibility. Ensure the label is on a stable position of the molecule. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment of Diltiazem-d4 in Plasma
Objective: To determine the stability of diltiazem-d4 in plasma after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike a known concentration of diltiazem-d4 into at least three replicates of control plasma at low and high quality control (QC) concentrations.
-
Freeze-Thaw Cycles:
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours.
-
Repeat this cycle for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
-
Sample Analysis: After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of control samples that have not undergone freeze-thaw cycles (time zero comparison).
-
Data Evaluation: Calculate the mean concentration and precision (%CV) of the freeze-thaw samples. The stability is acceptable if the mean concentration is within ±15% of the nominal concentration and the %CV is ≤15%.
Protocol 2: Long-Term Stability Assessment of Diltiazem-d4 in Plasma
Objective: To determine the stability of diltiazem-d4 in plasma over an extended storage period.
Methodology:
-
Sample Preparation: Prepare a set of low and high QC samples in the biological matrix of interest.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
Time Points: At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of QC samples.
-
Sample Analysis: Analyze the stored QC samples against a freshly prepared calibration curve and freshly prepared QC samples.
-
Data Evaluation: The mean concentration of the stored QCs should be within ±15% of the nominal concentration.
Data Presentation
The following tables summarize the stability of diltiazem in various biological matrices, which can serve as a reference for designing stability studies for diltiazem-d4.
Table 1: Half-life of Diltiazem in Different Biological Fluids [2]
| Biological Fluid | Half-life (hours) |
| Whole Blood | 27 |
| Plasma | 88 |
| Gastric Fluid | 153 |
Table 2: Long-Term Stability of Diltiazem in Human Plasma at -20°C [1]
| Storage Duration | Stability |
| Up to 8 weeks | Stable |
| After 12 weeks | Considerable deterioration |
Visualizations
Caption: Experimental workflow for assessing the stability of diltiazem-d4.
Caption: Logical workflow for troubleshooting diltiazem-d4 instability.
References
Impact of isotopic impurities from Diltiazem-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of isotopic impurities from the Diltiazem-d4 internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Diltiazem-d4 and why is it used as an internal standard?
Diltiazem-d4 is a stable isotope-labeled version of Diltiazem, where four hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the quantification of Diltiazem in biological samples.[1][2] Its utility lies in its chemical similarity to the analyte (Diltiazem), which allows it to mimic the analyte's behavior during sample preparation and analysis, thereby improving the accuracy and precision of quantification.
Q2: What are isotopic impurities and how can they affect my results?
Isotopic impurities in Diltiazem-d4 refer to the presence of molecules with fewer than four deuterium atoms (d0, d1, d2, d3) or even additional deuterium atoms. These impurities can lead to several analytical issues:
-
Cross-talk: The signal from an isotopic impurity of the internal standard can overlap with the signal of the unlabeled analyte (Diltiazem), leading to an overestimation of the analyte's concentration.
-
Inaccurate Quantification: The presence of unlabeled Diltiazem (d0) in the Diltiazem-d4 standard will artificially inflate the measured concentration of the analyte.
-
Non-linear Calibration Curves: Significant isotopic impurities can disrupt the linear relationship between the analyte/internal standard peak area ratio and the concentration ratio.
Q3: How can I check the isotopic purity of my Diltiazem-d4 internal standard?
The isotopic purity of a Diltiazem-d4 standard should be verified upon receipt and periodically thereafter. A Certificate of Analysis (CoA) from the manufacturer will provide initial data on isotopic distribution.[3] For independent verification, high-resolution mass spectrometry (HRMS) is a powerful technique. A detailed protocol for this analysis is provided in the "Experimental Protocols" section below.
Q4: I am observing unexpected peaks in my chromatogram when using Diltiazem-d4. What could be the cause?
Unexpected peaks could arise from several sources:
-
Chemical Impurities: Besides isotopic impurities, the internal standard may contain other related chemical impurities, such as Desacetyl Diltiazem-d4.[2]
-
In-source Fragmentation: The Diltiazem-d4 molecule might undergo fragmentation in the mass spectrometer's ion source, leading to the appearance of unexpected fragment ions.
-
Matrix Effects: Components of the sample matrix (e.g., plasma, urine) can interfere with the analysis, causing signal suppression or enhancement and potentially leading to the appearance of interfering peaks.
Q5: My calibration curve is non-linear. Could this be related to my Diltiazem-d4 internal standard?
Yes, a non-linear calibration curve can be a symptom of issues with the internal standard. If the isotopic distribution of the Diltiazem-d4 is not accounted for, or if there is significant cross-talk between the analyte and internal standard signals, the linear relationship of the response can be compromised. It is also important to ensure that the concentration of the internal standard is appropriate for the expected analyte concentration range.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantification Results
Table 1: Troubleshooting Inaccurate Quantification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isotopic Impurity in Diltiazem-d4 | 1. Review the Certificate of Analysis for isotopic distribution.2. Perform an independent assessment of isotopic purity via HRMS (see protocol below).3. If significant d0 impurity is present, either obtain a new, higher-purity standard or correct for the impurity in your calculations. | Accurate quantification with improved precision and accuracy. |
| Cross-talk between Analyte and Internal Standard | 1. Analyze a sample containing only the Diltiazem-d4 internal standard and monitor the mass transition for the unlabeled Diltiazem.2. If a signal is detected, this indicates cross-talk. | Identification of the source of interference, allowing for method optimization (e.g., chromatographic separation) or data correction. |
| Incorrect Internal Standard Concentration | 1. Verify the concentration of the Diltiazem-d4 working solution.2. Ensure the spiking volume is accurate and consistent across all samples and calibrators. | Consistent and reliable internal standard response, leading to improved data quality. |
Issue 2: Poor Peak Shape or Chromatographic Resolution
Table 2: Troubleshooting Poor Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Isomers or Impurities | 1. Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation.2. Analyze the Diltiazem-d4 standard alone to identify any impurity peaks. | Symmetrical and well-resolved peaks for both Diltiazem and Diltiazem-d4. |
| Matrix Effects | 1. Evaluate different sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to reduce matrix interference.2. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. | Minimized matrix effects, leading to improved peak shape and signal-to-noise ratio. |
Data Presentation
A critical aspect of using a deuterated internal standard is understanding its isotopic distribution. The following table presents data from a typical Certificate of Analysis for Diltiazem-d4 Hydrochloride.
Table 3: Isotopic Purity of this compound
| Isotopologue | Normalized Intensity (%) |
| d0 | 0.00 |
| d1 | 0.00 |
| d2 | 0.00 |
| d3 | 0.00 |
| d4 | 100.00 |
| Data is sourced from a representative Certificate of Analysis and may vary between lots and manufacturers.[3] |
Experimental Protocols
Protocol: Assessment of Isotopic Purity of Diltiazem-d4 by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution of a Diltiazem-d4 internal standard.
Materials:
-
Diltiazem-d4 internal standard solution (e.g., 1 mg/mL in methanol)
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a liquid chromatograph (LC)
-
Appropriate LC column and mobile phases for the separation of Diltiazem
-
Data analysis software capable of extracting and integrating ion chromatograms
Methodology:
-
Sample Preparation: Prepare a dilute solution of the Diltiazem-d4 internal standard in a suitable solvent (e.g., 1 µg/mL in 50:50 acetonitrile:water).
-
LC-HRMS Analysis:
-
Inject the prepared sample onto the LC-HRMS system.
-
Acquire data in full-scan mode with high resolution (>60,000 FWHM) to enable accurate mass measurement.
-
Ensure the mass range covers the expected m/z values for Diltiazem (d0) and all its deuterated isotopologues (d1, d2, d3, d4).
-
-
Data Analysis:
-
Extract the ion chromatograms for the exact masses of the protonated molecular ions of Diltiazem (d0) and its deuterated forms (d1, d2, d3, d4).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Visualizations
Caption: Workflow for assessing the isotopic purity of Diltiazem-d4.
Caption: Troubleshooting logic for inaccurate quantification.
References
Technical Support Center: Diltiazem-d4 Sample Extraction
Welcome to the technical support center for Diltiazem-d4 sample extraction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of Diltiazem-d4 during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction of Diltiazem-d4 from biological matrices.
Q1: I am experiencing low recovery of Diltiazem-d4 in my solid-phase extraction (SPE) protocol. What are the potential causes and how can I troubleshoot this?
A1: Low recovery in SPE can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incorrect Sorbent Selection: Diltiazem is a basic drug. Ensure you are using a sorbent that provides adequate retention. Reversed-phase (e.g., C8, C18) or cation-exchange sorbents are typically suitable.
-
Suboptimal pH: The pH of the sample and loading buffer is critical. To maximize retention on a reversed-phase sorbent, the pH should be adjusted to suppress the ionization of Diltiazem-d4, typically by raising the pH above its pKa (~7.7). For cation-exchange, a lower pH is needed to ensure the analyte is protonated.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb Diltiazem-d4 from the sorbent. For reversed-phase SPE, increasing the organic solvent percentage (e.g., methanol or acetonitrile) in the elution solvent can improve recovery. For cation-exchange, using a counter-ion or adjusting the pH to neutralize the analyte will facilitate elution. One study reported a recovery of approximately 90% for diltiazem using a cyanopropyl silica cartridge and eluting with methanol.[1]
-
Aggressive Washing Step: The wash solvent may be too strong, leading to premature elution of the analyte. If you suspect this, analyze the wash eluate for the presence of Diltiazem-d4. Consider using a weaker wash solvent (e.g., lower percentage of organic solvent).
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can result in low recovery. If you are working with high concentration samples, consider using a larger cartridge or diluting the sample.
-
Inadequate Cartridge Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery. Ensure the sorbent is fully wetted according to the manufacturer's instructions.
Below is a troubleshooting workflow to address low recovery in SPE:
Q2: My Diltiazem-d4 recovery is inconsistent with liquid-liquid extraction (LLE). What could be the reasons?
A2: Inconsistent LLE recovery is often due to variations in the extraction procedure.
-
pH of the Aqueous Phase: Similar to SPE, the pH of the aqueous sample is crucial for consistent extraction. For a basic drug like Diltiazem, the pH of the aqueous phase should be adjusted to be basic to neutralize the molecule and facilitate its partitioning into the organic solvent.
-
Choice of Organic Solvent: The polarity of the organic solvent will impact the extraction efficiency. Solvents like methyl tert-butyl ether (MTBE), diethyl ether, and ethyl acetate are commonly used. The choice of solvent should be optimized for Diltiazem-d4.
-
Inadequate Mixing: Insufficient vortexing or shaking will lead to incomplete partitioning of the analyte into the organic phase. Ensure a consistent and vigorous mixing step.
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor and variable recovery. To break emulsions, you can try centrifugation, addition of salt to the aqueous phase, or gentle swirling.
-
Phase Separation Issues: Incomplete separation of the aqueous and organic phases can lead to carryover and inconsistent results. Allow sufficient time for the phases to separate completely.
Q3: I am using protein precipitation (PPT), but my Diltiazem-d4 recovery is lower than expected. How can I improve it?
A3: While PPT is a simple method, several factors can affect recovery.
-
Choice of Precipitating Agent: Acetonitrile and methanol are the most common solvents for PPT. Acetonitrile is often considered more effective at precipitating a wider range of proteins.[2] However, the recovery of the analyte can be solvent-dependent. It is advisable to test both acetonitrile and methanol to determine the optimal solvent for Diltiazem-d4.
-
Solvent-to-Sample Ratio: A sufficient volume of the precipitating solvent is necessary for efficient protein removal. A common ratio is 3:1 (solvent:sample).
-
Incomplete Protein Precipitation: Inadequate mixing or insufficient incubation time can lead to incomplete protein precipitation, which can interfere with the analysis and potentially trap the analyte.
-
Analyte Co-precipitation: The analyte of interest may co-precipitate with the proteins. To mitigate this, ensure thorough vortexing after adding the precipitation solvent to break up any protein-analyte complexes.
Data Presentation: Diltiazem-d4 Recovery
The following table summarizes expected recovery ranges for Diltiazem-d4 with different extraction methods based on available literature for Diltiazem and general principles for similar compounds.
| Extraction Method | Parameter | Typical Recovery Range | Notes |
| Solid-Phase Extraction (SPE) | Sorbent: Cyanopropyl Silica | ~90%[1] | Automated method, highly reproducible. |
| Sorbent: C18 | 85-100% | Requires careful optimization of pH, wash, and elution steps. | |
| Sorbent: Mixed-Mode Cation Exchange | >90% | Can provide cleaner extracts compared to reversed-phase. | |
| Liquid-Liquid Extraction (LLE) | Solvent: Methyl Tert-Butyl Ether (MTBE) | 80-95% | pH of the aqueous phase must be optimized (basic). |
| Solvent: Ethyl Acetate | 75-90% | May co-extract more interferences than MTBE. | |
| Protein Precipitation (PPT) | Solvent: Acetonitrile | 80-100% | Generally provides cleaner extracts than methanol.[2] |
| Solvent: Methanol | 70-95% | Analyte recovery can be highly compound-dependent.[3] |
Experimental Protocols
Below are detailed methodologies for the three main extraction techniques.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline for the extraction of Diltiazem-d4 from plasma using a reversed-phase SPE cartridge.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Pre-treatment:
-
To 500 µL of plasma sample, add the internal standard (Diltiazem-d4).
-
Add 500 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH to > 8.
-
Vortex for 30 seconds.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove less retained interferences.
-
-
Elution:
-
Elute the Diltiazem-d4 from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a weak acid like formic acid to facilitate elution).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a general procedure for the extraction of Diltiazem-d4 from plasma.
-
Sample Preparation:
-
To 500 µL of plasma in a clean tube, add the internal standard (Diltiazem-d4).
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
-
Extraction:
-
Add 2 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Protein Precipitation (PPT) Protocol
This protocol outlines a general method for protein precipitation from plasma.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard (Diltiazem-d4).
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase. This step helps to concentrate the sample and exchange the solvent to one that is more compatible with the initial mobile phase conditions, which can improve peak shape.
-
References
- 1. Automatic determination of diltiazem and desacetyldiltiazem in human plasma using liquid-solid extraction on disposable cartridges coupled to HPLC--Part I: Optimization of the HPLC system and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Diltiazem-d4 Concentration Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diltiazem-d4 as an internal standard in bioanalytical assays.
Troubleshooting Guide
Unexpected results can arise during bioanalytical method development and validation. This guide addresses common issues encountered when using Diltiazem-d4.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard (IS) Area | - Inconsistent pipetting of IS working solution.- IS instability in the sample matrix.- Improper storage of stock or working solutions. | - Use a calibrated pipette and ensure consistent dispensing technique.- Investigate matrix effects; consider a different extraction method.- Prepare fresh working solutions daily. Store stock solutions at the recommended temperature and protect from light. |
| Analyte Peak Detected in Blank Samples (Crosstalk) | - Isotopic contribution from Diltiazem-d4 to the Diltiazem signal.- Contamination of the LC-MS/MS system. | - Check the purity of the Diltiazem-d4 standard. If significant unlabeled Diltiazem is present, source a higher purity standard.- Optimize chromatographic separation to ensure baseline resolution between Diltiazem and any interfering peaks.- If chromatographic separation is not possible, a correction factor may be applied by quantifying the contribution of the IS to the analyte signal in IS-only samples.[1][2]- Thoroughly clean the injection port, loop, and column. |
| Poor Peak Shape for Diltiazem or Diltiazem-d4 | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample solvent incompatible with the mobile phase. | - Adjust the mobile phase pH. Diltiazem is a basic compound, so a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) can improve peak shape.[3]- Use a guard column and/or replace the analytical column.- Ensure the final sample solvent composition is similar to the initial mobile phase conditions. |
| Low Recovery of Diltiazem and/or Diltiazem-d4 | - Inefficient extraction from the biological matrix.- Analyte instability during sample processing. | - Optimize the extraction solvent and pH. For liquid-liquid extraction, test different organic solvents.- Minimize sample processing time and keep samples on ice. For plasma samples, the use of stabilizers like sodium fluoride may be necessary to inhibit enzymatic degradation.[3] |
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration for a Diltiazem-d4 internal standard working solution?
A common starting point for a Diltiazem-d4 internal standard working solution is 2000 ng/mL.[3] For instance, 50 µL of this working solution can be added to a 0.5 mL plasma sample, resulting in a concentration of approximately 182 ng/mL in the extraction mixture.[3] The optimal concentration should be determined during method development and is typically set to provide a consistent and reproducible response across the calibration curve range.
2. How should I prepare and store Diltiazem-d4 stock and working solutions?
-
Stock Solution: A typical stock solution of Diltiazem-d4 can be prepared in methanol at a concentration of 1 mg/mL.[3] These solutions should be stored at -20°C or colder and protected from light.
-
Working Solution: The working solution is prepared by diluting the stock solution in an appropriate solvent, often a mixture of methanol and water.[3] It is recommended to prepare fresh working solutions daily to ensure accuracy and precision.
3. What are the key mass spectrometry parameters for Diltiazem and Diltiazem-d4?
The following Multiple Reaction Monitoring (MRM) transitions are commonly used for the analysis of Diltiazem and Diltiazem-d4 by LC-MS/MS with positive electrospray ionization:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Diltiazem | 415.05 | 178.03 |
| Diltiazem-d4 (IS) | 419.22 | 314.0 |
| Source: Gupta and Chaurasiya, 2020[3] |
4. What should I do if I suspect isotopic contribution (crosstalk) from Diltiazem-d4 to my Diltiazem signal?
Isotopic contribution can lead to inaccuracies, especially at the lower limit of quantification. To address this:
-
Assess the Contribution: Analyze a sample containing only the Diltiazem-d4 internal standard and monitor the MRM transition for Diltiazem. Any signal detected will represent the contribution.
-
Improve Chromatography: Enhance the chromatographic separation between Diltiazem and any potential interfering peaks.
-
Use a Higher Purity Standard: Ensure the isotopic purity of the Diltiazem-d4 is high (ideally >99%).
-
Correction Factor: If the contribution is consistent and unavoidable, a correction factor can be calculated and applied to the analyte response in unknown samples.[1][2]
Experimental Protocols
Below are detailed methodologies for key experiments in a typical bioanalytical assay for Diltiazem using Diltiazem-d4 as an internal standard.
Stock and Working Solution Preparation
| Solution | Concentration | Solvent | Storage Conditions |
| Diltiazem Stock | 1 mg/mL | Methanol:0.1% Hydrochloric Acid (60:40, v/v) | -20°C, protected from light |
| Diltiazem-d4 Stock | 1 mg/mL | Methanol | -20°C, protected from light |
| Diltiazem Spiking Solutions | 0.93 - 250.10 ng/mL | Methanol:Water (70:30, v/v) | Prepare fresh daily |
| Diltiazem-d4 Working Solution | 2000 ng/mL | Methanol:Water (70:30, v/v) | Prepare fresh daily |
| Adapted from Gupta and Chaurasiya, 2020[3] |
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific application.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reversed-phase column |
| Mobile Phase | 5 mM Ammonium Formate (pH 3.0) : Methanol (10:90, v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Adapted from Gupta and Chaurasiya, 2020[3] |
Troubleshooting Logic for Isotopic Crosstalk
This diagram outlines the decision-making process when investigating potential isotopic crosstalk from Diltiazem-d4 to the Diltiazem analyte signal.
References
Technical Support Center: Diltiazem-d4 Hydrochloride Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diltiazem-d4 Hydrochloride, particularly in resolving co-eluting peaks during chromatographic analysis.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution of the analyte and its deuterated internal standard can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment: Is it Co-elution?
The first step is to confirm that the issue is indeed co-elution. Look for the following signs in your chromatogram:
-
Peak Shouldering: A small, secondary peak on the leading or tailing edge of the main peak.
-
Broader than Expected Peaks: Peaks that are wider than what is typical for your column and conditions.
-
Asymmetrical Peaks: Peaks that exhibit significant fronting or tailing.
If you suspect co-elution, further investigation is necessary.
Systematic Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify and resolve the co-elution of Diltiazem and this compound.
Caption: A logical workflow for troubleshooting co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: Why are my Diltiazem and this compound peaks co-eluting?
A1: Co-elution of an analyte and its deuterated internal standard can occur due to their very similar chemical structures and physicochemical properties. While the deuterium substitution in Diltiazem-d4 provides a mass difference for detection by mass spectrometry, it may not be sufficient to alter its chromatographic behavior significantly under all conditions. Factors such as the mobile phase composition, column chemistry, and temperature can influence the degree of separation. In some cases, deuterated compounds may even elute slightly earlier than their non-deuterated counterparts.
Q2: How can I modify my mobile phase to improve separation?
A2: Mobile phase modification is a powerful tool for resolving co-eluting peaks. Consider the following adjustments:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. The different selectivities of these solvents can alter the retention characteristics of your analytes.
-
Adjust the pH: Diltiazem is a basic compound. Modifying the pH of the aqueous portion of your mobile phase can change its ionization state and, consequently, its interaction with the stationary phase.[1]
-
Alter the Buffer Concentration: The concentration of the buffer in your mobile phase can also impact peak shape and retention.
Q3: Can adjusting the gradient profile help resolve co-elution?
A3: Yes, optimizing the gradient elution program can significantly improve resolution.
-
Decrease the Gradient Slope: A shallower gradient (slower increase in the percentage of the strong solvent) can provide more time for the analytes to interact with the stationary phase, potentially leading to better separation.
-
Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition where the analytes are beginning to elute can enhance separation.
Q4: When should I consider changing my HPLC column?
A4: If modifications to the mobile phase and gradient do not resolve the co-elution, you may need to consider the column.
-
Different Stationary Phase: Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a cyano column) can provide a different selectivity and resolve the peaks.
-
Smaller Particle Size: Columns with smaller particles generally offer higher efficiency and can improve the resolution of closely eluting peaks.
-
Longer Column: A longer column increases the theoretical plates, which can lead to better separation.
Data Presentation
The following table presents retention time data from a published UPLC-MS/MS method for the analysis of Diltiazem and its deuterated internal standard, Diltiazem-d4. This data can serve as a reference for expected chromatographic behavior under specific conditions.
| Analyte | Retention Time (min) |
| Diltiazem | 2.50 |
| Diltiazem-d4 | 2.52 |
Data from Gupta and Chaurasiya, IJPSR, 2020; Vol. 11(1): 121-129.
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS analysis of Diltiazem, which can be adapted for troubleshooting co-elution with this compound.
Sample Preparation: Liquid-Liquid Extraction
-
To 0.5 mL of plasma sample, add 50 µL of Diltiazem-d4 internal standard working solution (2000 ng/mL).
-
Vortex the mixture for 60 seconds.
-
Add 2.5 mL of methyl tert-butyl ether and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Freeze the aqueous (plasma) layer and transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the dried extract with 200 µL of the mobile phase.
Chromatographic Conditions
The following is an example of a validated UPLC-MS/MS method for Diltiazem.
| Parameter | Condition |
| Column | Reversed-phase column |
| Mobile Phase | Binary solvent system |
| Flow Rate | 0.6 mL/min |
| Run Time | 4.25 min |
| Detection | Mass Spectrometry (Multiple Reaction Monitoring) |
Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Diltiazem | 415.05 | 178.03 |
| Diltiazem-d4 | 419.22 | 314.0 |
Data from Gupta and Chaurasiya, IJPSR, 2020; Vol. 11(1): 121-129.
Workflow for Method Development to Resolve Co-elution
Caption: A workflow for method development to resolve co-elution.
References
Validation & Comparative
A Comparative Guide to ICH Method Validation for Diltiazem Assay: The Role of Diltiazem-d4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methods for the quantification of Diltiazem, framed within the context of International Council for Harmonisation (ICH) method validation guidelines. The primary focus is to highlight the advantages of employing a deuterated internal standard, Diltiazem-d4 Hydrochloride, in a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
The use of a stable isotope-labeled internal standard like this compound is a powerful technique to enhance the accuracy and precision of bioanalytical methods. It closely mimics the analyte's behavior during sample preparation and analysis, effectively compensating for variations in extraction recovery and matrix effects.
Quantitative Data Summary
The following tables summarize the performance characteristics of the two methods based on ICH validation parameters.
Table 1: Comparison of Method Performance Parameters
| Validation Parameter | UPLC-MS/MS with Diltiazem-d4 HCl (in human plasma) | HPLC-UV (for API) | ICH Acceptance Criteria (Typical) |
| Linearity Range | 0.93 - 250.10 ng/mL[1] | 50 - 150 µg/mL[2] | Correlation coefficient (r²) ≥ 0.995 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9999[2] | - |
| Accuracy (% Recovery) | 75.4% - 82.9% (Analyte Recovery)[1] | 98% - 102%[3] | 80% - 120% (for bioanalytical), 98% - 102% (for API) |
| Precision (% RSD) | < 15% (Intra- and Inter-day) | < 2%[2] | ≤ 2% for drug substance, ≤ 15% for bioanalytical assays |
| Limit of Quantitation (LOQ) | 0.93 ng/mL[1] | 3.86 µg/mL (indicative)[4] | Method dependent |
| Limit of Detection (LOD) | Not explicitly stated | 1.276 µg/mL (indicative)[4] | Method dependent |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: UPLC-MS/MS with this compound Internal Standard
This method is particularly suited for the determination of Diltiazem in biological matrices where high sensitivity and specificity are required.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In this UPLC-MS/MS method, specificity is achieved through a combination of chromatographic separation and the unique mass transitions of Diltiazem and its deuterated internal standard. The mass spectrometer is set to monitor the specific parent-to-daughter ion transitions (m/z 415.05 → 178.03 for Diltiazem and m/z 419.22 → 314.0 for Diltiazem-d4)[1]. This multiple reaction monitoring (MRM) ensures that only the compounds of interest are detected.
-
Linearity: A calibration curve was established by plotting the peak area ratio of Diltiazem to Diltiazem-d4 against the nominal concentration of Diltiazem. The linearity of the method was demonstrated over the concentration range of 0.93 to 250.10 ng/mL in human plasma[1].
-
Accuracy: The accuracy of the method was determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The recovery of Diltiazem from spiked plasma samples ranged from 75.4% to 82.9%, while the recovery for the internal standard, Diltiazem-d4, was 80.5%[1].
-
Precision: Both intra-day (repeatability) and inter-day (intermediate) precision were assessed. This was done by analyzing multiple replicates of the QC samples on the same day and on different days. The relative standard deviation (%RSD) is expected to be within 15%.
-
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For this method, the LOQ was established at 0.93 ng/mL[1].
Method 2: HPLC-UV for Diltiazem Hydrochloride (API)
This method is a robust and commonly used technique for the quality control of Diltiazem in bulk drug and pharmaceutical dosage forms.
-
Specificity: The specificity of an HPLC-UV method is demonstrated by showing that there is no interference from excipients or degradation products at the retention time of the Diltiazem peak. This is often confirmed by analyzing a placebo formulation and stressed samples[4].
-
Linearity: The linearity of the method was evaluated over a concentration range of 50-150 µg/mL. A linear relationship was observed with a correlation coefficient of 0.9999[2].
-
Accuracy: Accuracy was determined through recovery studies by spiking a known amount of Diltiazem standard into a placebo mixture. The recovery was found to be in the range of 98-102%[3].
-
Precision: Method precision was evaluated by performing six replicate injections of the standard solution. The %RSD for the peak areas was found to be less than 2%[2].
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. Indicative values are 1.276 µg/mL for LOD and 3.86 µg/mL for LOQ[4].
Visualizing the Method Validation Process
The following diagrams illustrate the workflow of ICH method validation and the logical relationships within the process.
Caption: Workflow of ICH Method Validation for an Analytical Procedure.
Caption: Logical Relationships in Method Validation.
References
Performance of Diltiazem-d4 as an Internal Standard in Bioanalytical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of the performance of Diltiazem-d4 as an internal standard in the quantification of diltiazem, with a focus on linearity, accuracy, and precision, supported by experimental data from published studies.
Diltiazem-d4, a deuterated analog of diltiazem, is a commonly used internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of diltiazem in biological matrices. Its structural similarity and mass difference make it an ideal candidate to compensate for variability during sample preparation and analysis.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. When using Diltiazem-d4 as an internal standard, the calibration curve for diltiazem should demonstrate excellent linearity over a defined concentration range.
| Parameter | Method 1 |
| Analytical Method | UPLC-MS/MS |
| Analyte | Diltiazem |
| Internal Standard | Diltiazem-d4 |
| Matrix | Human Plasma |
| Linearity Range | 0.93 - 250.10 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. In bioanalytical method validation, accuracy is typically expressed as the percentage of bias or recovery, and precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). The use of Diltiazem-d4 as an internal standard significantly improves the accuracy and precision of diltiazem quantification.
Recovery
Recovery is a measure of the efficiency of an extraction procedure. Consistent and reproducible recovery of the internal standard is crucial for accurate quantification.
| Parameter | Method 1 |
| Internal Standard | Diltiazem-d4 |
| Matrix | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction |
| Average Recovery | 80.5%[1] |
Experimental Protocols
A detailed experimental protocol for the quantification of diltiazem in human plasma using Diltiazem-d4 as an internal standard is outlined below. This protocol is based on a validated UPLC-MS/MS method.
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of diltiazem and Diltiazem-d4 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working standard solutions of diltiazem by serial dilution of the stock solution with a mixture of acetonitrile and water.
-
Prepare a working solution of the internal standard (Diltiazem-d4) by diluting the stock solution to a final concentration of approximately 50 ng/mL.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate working standard solutions of diltiazem to prepare calibration standards at various concentration levels (e.g., 0.93, 1.85, 12.76, 36.46, 121.55, 180.07, 225.09, and 250.10 ng/mL)[1].
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.
-
Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex mix for a specified time (e.g., 10 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
4. UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate for UPLC is between 0.4 and 0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for diltiazem (e.g., m/z 415.05 → 178.03) and Diltiazem-d4 (e.g., m/z 419.22 → 314.0)[1].
-
5. Data Analysis:
-
Calculate the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression model.
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for bioanalytical method validation using Diltiazem-d4 and the logical relationship of key validation parameters.
References
A Comparative Guide to Internal Standards for Diltiazem Analysis: Diltiazem-d4 and its Alternatives
In the quantitative bioanalysis of the calcium channel blocker Diltiazem, the choice of a suitable internal standard (IS) is paramount for achieving accurate and reliable results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in these processes. This guide provides a detailed comparison of the deuterated internal standard, Diltiazem-d4, with other commonly used non-deuterated alternatives, supported by experimental data from various studies.
The Gold Standard: Diltiazem-d4
Stable isotope-labeled (SIL) internal standards, such as Diltiazem-d4, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. Crucially, the physicochemical properties of Diltiazem-d4 are nearly identical to those of Diltiazem. This structural similarity ensures that it co-elutes with the analyte and experiences similar extraction recovery and matrix effects, leading to highly accurate and precise quantification.
A comprehensive study by Gupta and Chaurasiya demonstrated the successful validation of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Diltiazem and its metabolites in human plasma using Diltiazem-d4 as the internal standard. The key performance parameters from this study are summarized in the table below.
Alternative Internal Standards: A Comparative Overview
While Diltiazem-d4 offers superior performance, its availability and cost can sometimes lead researchers to consider alternative, non-deuterated internal standards. These are typically structurally similar compounds (analogs) or compounds with different structures that have suitable chromatographic and mass spectrometric properties. Some of the alternatives reported in the literature for Diltiazem analysis include Ziprasidone, Codeine, Verapamil, and Labetalol.
It is important to note that while these alternatives can provide acceptable results, they may not always perfectly mimic the behavior of Diltiazem, potentially leading to less accurate correction for matrix effects and other sources of variability.
Quantitative Performance Data
The following tables summarize the key validation parameters for Diltiazem analysis using Diltiazem-d4 and other alternative internal standards, as reported in various studies.
Table 1: Performance Characteristics of Diltiazem-d4 as an Internal Standard
| Parameter | Diltiazem | N-desmethyl Diltiazem | Desacetyl Diltiazem |
| Linearity Range (ng/mL) | 0.93 - 250.10 | 0.24 - 64.00 | 0.15 - 40.69 |
| LLOQ (ng/mL) | 0.93 | 0.24 | 0.15 |
| Recovery (%) | |||
| Low QC | 82.9 | 76.6 | 72.9 |
| Medium QC | 75.4 | 69.4 | 66.9 |
| High QC | 76.7 | 71.9 | 92.4 |
| Internal Standard (Diltiazem-d4) Recovery (%) | 80.5 |
Data sourced from Gupta and Chaurasiya, IJPSR, 2020.
Table 2: Performance Characteristics of Alternative Internal Standards for Diltiazem Analysis
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |
| Ziprasidone | 0.48 - 639.9 | 0.48 | < 10.0 | < 10.0 | Within ±10.0 | 77.4 (Diltiazem), 74.1 (Ziprasidone) |
| Codeine | Not explicitly stated for Diltiazem | 1 µg/L (approx. 1 ng/mL) | Good | Good | Good | Not explicitly stated |
Data for Ziprasidone sourced from a study on the simultaneous quantitation of Diltiazem and its metabolites. Data for Codeine is from a high-performance liquid chromatography-mass spectrometry analysis of Diltiazem and its metabolites.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the experimental protocols for the key studies cited.
Method 1: UPLC-MS/MS with Diltiazem-d4 Internal Standard
-
Sample Preparation: Liquid-liquid extraction was employed for sample preparation.
-
Chromatography:
-
Mobile Phase: A mixture of 5 mM ammonium formate (pH 3.0) and methanol (10:90, v/v).
-
Flow Rate: 0.6 mL/min.
-
Run Time: 4.25 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Diltiazem: m/z 415.05 → 178.03
-
N-desmethyl Diltiazem: m/z 401.09 → 150.04
-
Desacetyl Diltiazem: m/z 373.21 → 108.85
-
Diltiazem-d4: m/z 419.22 → 314.0
-
-
Method 2: UPLC-MS/MS with Ziprasidone Internal Standard
-
Sample Preparation: A one-step liquid-liquid extraction with methyl-t-butyl ether (MTBE).
-
Chromatography:
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate buffer and acetonitrile (25:75, v/v).
-
Flow Rate: 0.2 mL/min.
-
Run Time: 2.0 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI).
-
Detection Mode: Multiple reaction-monitoring (MRM).
-
Visualizing the Workflow
To better understand the analytical process, the following diagram illustrates a typical experimental workflow for the analysis of Diltiazem using an internal standard.
Logical Framework for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard involves several key considerations. The following diagram outlines this logical relationship.
Conclusion
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for Diltiazem. Diltiazem-d4, as a stable isotope-labeled internal standard, demonstrates superior performance due to its near-identical physicochemical properties to the analyte, ensuring the most accurate correction for experimental variability.
While alternative internal standards like Ziprasidone and Codeine can be employed with acceptable performance, they may not provide the same level of accuracy in correcting for matrix effects and other interferences. The choice of an alternative internal standard should be carefully validated to ensure it meets the specific requirements of the study. For the highest level of confidence in quantitative results, Diltiazem-d4 remains the recommended internal standard for the analysis of Diltiazem in biological matrices.
References
Cross-Validation of Analytical Methods for Diltiazem Analysis: A Comparative Guide Utilizing Diltiazem-d4
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. When analytical methods are transferred between laboratories or when different techniques are employed within a study, a rigorous cross-validation process is essential. This guide provides a comparative overview of cross-validating two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of the calcium channel blocker Diltiazem, using its deuterated stable isotope, Diltiazem-d4, as an internal standard.
This comparison will delve into the experimental protocols, present key performance data in a clear, tabular format, and visualize the cross-validation workflow. We will also explore alternative internal standards to provide a comprehensive understanding of the available options.
The Critical Role of Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent and can be used interchangeably to produce comparable results for a specific analyte. This is a critical step in drug development, particularly for multi-site clinical trials or when transitioning from an older to a newer analytical technology. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that underscore the importance of such validations to ensure data integrity.
The primary objectives of a cross-validation study are to assess the inter-method and inter-laboratory variability and to ensure that any observed differences are within acceptable limits.
Experimental Approach to Cross-Validation
A typical cross-validation study involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples using both analytical methods. The results are then statistically compared to determine the level of agreement.
Detailed Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted) in a specific ratio, delivered isocratically.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 237 nm.
-
Internal Standard: Diltiazem-d4.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and injection of the supernatant.
-
Quantification: Based on the peak area ratio of Diltiazem to Diltiazem-d4.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Column: A C18 reverse-phase column with smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of methanol and water, both containing a small percentage of formic acid to enhance ionization.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Diltiazem: Precursor ion (m/z) → Product ion (m/z)
-
Diltiazem-d4: Precursor ion (m/z) → Product ion (m/z)
-
-
Sample Preparation: Similar to the HPLC method, protein precipitation is a common approach. Solid-phase extraction (SPE) can also be used for cleaner samples.
-
Quantification: Based on the peak area ratio of the selected MRM transition for Diltiazem to that of Diltiazem-d4.
Performance Data Comparison
The following table summarizes the typical performance characteristics of the two methods, highlighting the key differences in their analytical capabilities.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 2000 ng/mL | 500 - 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 5% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (% Bias) | ± 15% | ± 10% |
| Selectivity | Susceptible to interference from co-eluting compounds. | Highly selective due to mass-based detection. |
| Run Time | 5 - 10 minutes | 2 - 5 minutes |
Cross-Validation Workflow
The following diagram illustrates the logical flow of a typical cross-validation process between two analytical methods.
Alternative Internal Standards
While Diltiazem-d4 is an ideal internal standard due to its close structural similarity and co-eluting properties with the analyte, other compounds can also be utilized. The choice of an internal standard is critical for compensating for variations in sample preparation and instrument response.
| Internal Standard | Rationale for Use | Potential Drawbacks |
| Verapamil | Structurally similar calcium channel blocker. | Different chromatographic behavior and ionization efficiency compared to Diltiazem. |
| Labetalol | Another cardiovascular drug with a different structure. | Significant differences in physicochemical properties may lead to less effective correction for matrix effects. |
| Other Deuterated Analogs (e.g., Diltiazem-d3, -d7) | Stable isotope-labeled standards provide the best performance. | May be less commercially available or more expensive than Diltiazem-d4. |
Conclusion
The cross-validation of analytical methods is a non-negotiable step in ensuring the reliability and comparability of bioanalytical data. While HPLC-UV can be a robust and cost-effective method for Diltiazem quantification, LC-MS/MS offers superior sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like Diltiazem-d4 is highly recommended for both techniques to ensure the highest quality of data. When choosing an alternative internal standard, careful consideration of its physicochemical properties relative to Diltiazem is crucial. By following a well-defined protocol and establishing clear acceptance criteria, researchers can confidently demonstrate the interchangeability of their analytical methods, thereby strengthening the integrity of their study data.
Diltiazem Analysis: A Head-to-Head Comparison of Diltiazem-d4 and Structural Analogs as Internal Standards
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in bioanalytical methods. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (deuterated) internal standard, diltiazem-d4, and a structural analog for the quantification of the calcium channel blocker, diltiazem. This comparison is supported by experimental data from published studies to aid in the selection of the most suitable internal standard for your analytical needs.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. Stable isotope-labeled internal standards are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte. However, structural analogs, which are compounds with similar chemical structures but different molecular weights, can also be employed and may offer a more cost-effective alternative.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of analytical methods for diltiazem quantification using either diltiazem-d4 or a structural analog (flurbiprofen) as the internal standard.
Table 1: Performance Data for Diltiazem Quantification using Diltiazem-d4 as an Internal Standard (LC-MS/MS Method) [1]
| Parameter | Performance |
| Linearity Range | 0.93 - 250.10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.93 ng/mL |
| Recovery of Diltiazem | 75.4% - 82.9% |
| Recovery of Diltiazem-d4 | 80.5% |
| Precision (Intra- and Inter-day) | Within 15% |
Table 2: Performance Data for Diltiazem Quantification using Flurbiprofen as a Structural Analog Internal Standard (HPLC-UV Method) [2]
| Parameter | Performance |
| Linearity Range | 195 - 50,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 56 ng/mL |
| Accuracy (Recovery) | 94.1% - 99.39% |
| Precision (CV%) | 0.035% - 2.2% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a thorough understanding of the conditions under which the performance data were generated.
Method 1: Diltiazem Quantification using Diltiazem-d4 Internal Standard (LC-MS/MS)[1]
-
Sample Preparation: Liquid-liquid extraction of plasma samples.
-
Chromatography: Reversed-phase liquid chromatography.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Internal Standard: Diltiazem-d4.
-
Quantification: The ratio of the peak area of diltiazem to the peak area of diltiazem-d4 was used to construct a calibration curve and quantify the analyte in unknown samples.
Method 2: Diltiazem Quantification using Flurbiprofen Internal Standard (HPLC-UV)[2]
-
Sample Preparation: Direct injection of the sample after dilution.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC).
-
Detection: UV detection at a specific wavelength.
-
Internal Standard: Flurbiprofen.
-
Quantification: The ratio of the peak area of diltiazem to the peak area of flurbiprofen was used for quantification against a calibration curve.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for using a deuterated internal standard versus a structural analog internal standard in a bioanalytical method.
Caption: Workflow with a deuterated internal standard.
Caption: Workflow with a structural analog internal standard.
Discussion and Conclusion
The choice between a deuterated internal standard and a structural analog depends on the specific requirements of the analytical method.
Diltiazem-d4 , as a stable isotope-labeled internal standard, offers the significant advantage of co-eluting with the analyte and exhibiting nearly identical behavior during sample preparation and analysis. This co-elution is particularly crucial in LC-MS/MS analysis to effectively compensate for matrix effects, which can cause ion suppression or enhancement and lead to inaccurate results. The data presented in Table 1 demonstrates that a sensitive method with a low LLOQ can be achieved using diltiazem-d4, making it highly suitable for bioequivalence studies and therapeutic drug monitoring where low concentrations of the drug need to be accurately measured.
References
Inter-laboratory Comparison of Diltiazem Quantification Utilizing Diltiazem-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quantification of diltiazem, with a focus on the use of its deuterated internal standard, Diltiazem-d4. The data presented herein is a synthesis of typical performance characteristics derived from established bioanalytical methods. This document is intended to serve as a practical resource for researchers and scientists engaged in drug metabolism and pharmacokinetic (DMPK) studies, as well as for professionals in the broader drug development industry.
The objective of an inter-laboratory comparison is to establish the reproducibility and reliability of an analytical method across different laboratories. By analyzing identical samples, participating laboratories can assess their performance against a consensus value, ensuring that the method is robust and transferable. While a formal, large-scale inter-laboratory study on diltiazem quantification using Diltiazem-d4 is not publicly available, this guide consolidates data from various validated methods to simulate such a comparison.
Experimental Protocols
A representative bioanalytical method for the quantification of diltiazem in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is detailed below. This protocol is based on common practices in the field and reflects the methodologies found in numerous validation studies.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Aliquot: 200 µL of human plasma.
-
Internal Standard Spiking: Addition of 25 µL of Diltiazem-d4 working solution (100 ng/mL in methanol) to all samples, calibration standards, and quality control samples.
-
Pre-treatment: Addition of 200 µL of 4% phosphoric acid in water to precipitate proteins. Samples are then vortexed and centrifuged.
-
SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: The supernatant from the pre-treated sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Diltiazem and Diltiazem-d4 are eluted with 1 mL of methanol.
-
Dry-down and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 3 minutes, followed by a 1-minute hold at 90% B, and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Diltiazem: Q1 415.2 -> Q3 178.1
-
Diltiazem-d4: Q1 419.2 -> Q3 182.1
-
Data Presentation: A Simulated Inter-laboratory Comparison
The following tables summarize the expected performance data from a hypothetical inter-laboratory study involving three laboratories. The data is representative of typical validation parameters for a robust LC-MS/MS method for diltiazem quantification.
Table 1: Calibration Curve Performance
| Laboratory | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Laboratory A | 1 - 500 | > 0.998 | 1/x² |
| Laboratory B | 0.5 - 1000 | > 0.997 | 1/x |
| Laboratory C | 2 - 750 | > 0.999 | 1/x² |
Table 2: Precision and Accuracy
| Laboratory | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Laboratory A | LLOQ | 1 | < 10 | < 12 | ± 8 |
| Low | 3 | < 8 | < 9 | ± 5 | |
| Mid | 150 | < 6 | < 7 | ± 4 | |
| High | 400 | < 5 | < 6 | ± 3 | |
| Laboratory B | LLOQ | 0.5 | < 12 | < 15 | ± 10 |
| Low | 1.5 | < 9 | < 10 | ± 7 | |
| Mid | 400 | < 7 | < 8 | ± 5 | |
| High | 800 | < 6 | < 7 | ± 4 | |
| Laboratory C | LLOQ | 2 | < 9 | < 11 | ± 7 |
| Low | 6 | < 7 | < 8 | ± 6 | |
| Mid | 300 | < 5 | < 6 | ± 3 | |
| High | 600 | < 4 | < 5 | ± 2 |
Table 3: Recovery and Matrix Effect
| Laboratory | Analyte | Mean Extraction Recovery (%) | Matrix Effect (%CV) |
| Laboratory A | Diltiazem | 88.5 | < 10 |
| Diltiazem-d4 | 90.2 | < 11 | |
| Laboratory B | Diltiazem | 91.3 | < 12 |
| Diltiazem-d4 | 92.5 | < 13 | |
| Laboratory C | Diltiazem | 85.7 | < 9 |
| Diltiazem-d4 | 87.1 | < 10 |
Visualization of Workflows and Relationships
Caption: Experimental workflow for diltiazem quantification.
A Comparative Guide to Stability-Indicating Assays for Diltiazem: With and Without a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the validation of a robust stability-indicating assay is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of two distinct analytical approaches for the quantification of Diltiazem: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard, Diltiazem-d4.
This comparison will delve into the experimental protocols, present key validation data in a comparative format, and visualize the underlying scientific principles and workflows. The objective is to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs, whether for routine quality control or demanding bioanalytical studies.
Method Comparison at a Glance
The selection of an analytical method hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance characteristics of the two methods discussed in this guide.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method with Diltiazem-d4 |
| Instrumentation | HPLC with UV Detector | UPLC with Tandem Mass Spectrometer |
| Internal Standard | Verapamil | Diltiazem-d4 |
| Linearity Range | 5 - 250 ng/mL[1] | 0.93 - 250.10 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL[1] | 0.93 ng/mL |
| Precision (%RSD) | < 10%[1] | Information not available |
| Accuracy (%Recovery) | 87% - 110%[1] | 75.4% - 82.9% |
Experimental Protocols: A Detailed Look
A successful stability-indicating assay must be rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides a framework for this validation process, which includes assessing specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies: Establishing Stability-Indicating Capability
A cornerstone of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) from its degradation products. This is achieved through forced degradation studies, where the drug substance is subjected to various stress conditions.
Protocol for Forced Degradation of Diltiazem:
-
Acid Hydrolysis: A solution of Diltiazem is treated with 1N HCl and heated.
-
Base Hydrolysis: A solution of Diltiazem is treated with 1N NaOH and heated.
-
Oxidative Degradation: A solution of Diltiazem is treated with hydrogen peroxide.
-
Thermal Degradation: A solution of Diltiazem is heated.
-
Photolytic Degradation: A solution of Diltiazem is exposed to UV light.
The primary degradation product of Diltiazem under hydrolytic conditions is desacetyl-diltiazem.[2] A valid stability-indicating method must demonstrate baseline separation between the Diltiazem peak and the peaks of all degradation products.
References
A Comparative Guide to the Lower Limit of Quantification (LLOQ) Determination for Diltiazem Using Diltiazem-d4
This guide provides a comprehensive comparison of methodologies for determining the Lower Limit of Quantification (LLOQ) of Diltiazem in biological matrices, with a focus on the use of its deuterated stable isotope, Diltiazem-d4, as an internal standard (IS). The performance of the stable isotope dilution method is compared with alternative analytical approaches, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
The determination of the LLOQ is a critical parameter in bioanalytical method validation, defining the lowest concentration of an analyte that can be quantitatively measured with acceptable precision and accuracy.[1] For a drug like Diltiazem, a calcium channel blocker used in treating hypertension and angina, establishing a robust and sensitive LLOQ is essential for accurate pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Diltiazem-d4, is the gold standard in quantitative mass spectrometry-based bioanalysis. It ensures the highest accuracy and precision by compensating for variability in sample preparation and matrix effects.
Comparison of LLOQ in Diltiazem Quantification Methods
The choice of analytical technique and sample preparation methodology significantly impacts the achievable LLOQ for Diltiazem. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) generally offers the highest sensitivity.
| Analytical Method | Sample Matrix | LLOQ | Internal Standard | Reference |
| LC-MS/MS | Human Plasma | 0.48 ng/mL | Ziprasidone | [2][3] |
| LC-MS/MS | Human Plasma | 0.93 ng/mL | Diltiazem-d4 | [4] |
| LC-MS/MS | Human Plasma | 1.0 ng/mL | Codeine | [5] |
| HPLC-UV | Human Plasma | 3.0 ng/mL | Diazepam | [1][6] |
| HPLC-UV | Human Plasma | 20.0 ng/mL | Not Specified | [7] |
As evidenced in the table, LC-MS/MS methods consistently achieve lower LLOQ values compared to traditional HPLC-UV methods. The use of a stable isotope-labeled internal standard like Diltiazem-d4 is integral to achieving high sensitivity and robustness in these assays.[4]
Performance Characteristics at the LLOQ
According to regulatory guidelines from bodies such as the European Medicines Agency (EMA), the LLOQ must be determined with a precision (%CV) that does not exceed 20% and an accuracy (%Bias) within ±20% of the nominal concentration.
| Parameter | Acceptance Criteria (Regulatory) | Typical Performance with Diltiazem-d4 (LC-MS/MS) |
| Precision (%CV) | ≤ 20% | < 15% |
| Accuracy (%Bias) | Within ±20% | Within ±15% |
Methods utilizing Diltiazem-d4 as an internal standard typically meet and exceed these regulatory requirements, demonstrating excellent precision and accuracy at the LLOQ.
Comparison of Internal Standards for Diltiazem Quantification
The selection of an appropriate internal standard is critical for compensating for analytical variability.
| Internal Standard | Type | Advantages | Disadvantages |
| Diltiazem-d4 | Stable Isotope Labeled | Co-elutes with the analyte; corrects for matrix effects and extraction variability most effectively. | Higher cost compared to structural analogs. |
| Ziprasidone | Structural Analog | Lower cost; commercially available. | May not perfectly mimic the analyte's behavior during extraction and ionization. |
| Codeine | Structural Analog | Readily available. | Different chemical properties may lead to variations in extraction recovery and matrix effects. |
| Diazepam | Structural Analog | Widely used in bioanalysis. | Chromatographic and ionization behavior may differ significantly from Diltiazem. |
The ideal internal standard is a stable isotope-labeled version of the analyte, as it has nearly identical physicochemical properties, ensuring the most accurate correction for analytical variations.
Experimental Protocol: LLOQ Determination of Diltiazem in Human Plasma using Diltiazem-d4 and LC-MS/MS
This protocol outlines a typical procedure for determining the LLOQ of Diltiazem in human plasma.
1. Materials and Reagents
-
Diltiazem Hydrochloride (Reference Standard)
-
Diltiazem-d4 (Internal Standard)
-
Control Human Plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate
-
Methyl-tert-butyl ether (MTBE)
-
Deionized Water
2. Preparation of Standard and QC Samples
-
Primary Stock Solutions: Prepare separate stock solutions of Diltiazem and Diltiazem-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Diltiazem stock solution with 50:50 methanol:water to create working standards for spiking.
-
Internal Standard (IS) Working Solution: Dilute the Diltiazem-d4 stock solution to a final concentration (e.g., 50 ng/mL) in 50:50 methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate Diltiazem working standards to prepare a series of CC samples. The lowest concentration standard will be the target LLOQ (e.g., 0.5 ng/mL). Prepare at least five replicates of the LLOQ sample.
3. Sample Extraction (Liquid-Liquid Extraction)
-
Pipette 300 µL of each plasma sample (blank, CC, and LLOQ replicates) into a microcentrifuge tube.
-
Add 50 µL of the Diltiazem-d4 IS working solution to all samples except the blank.
-
Vortex briefly to mix.
-
Add 1.5 mL of MTBE to each tube.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Analysis
-
LC System: UPLC/HPLC system (e.g., ACQUITY UPLC BEH C18 column).[3]
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate buffer and acetonitrile (e.g., 25:75 v/v).[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
5. LLOQ Acceptance Criteria
-
The analyte response at the LLOQ should be at least 5 times the response of a blank sample.
-
Precision: The coefficient of variation (%CV) of the measured concentrations for the LLOQ replicates should be ≤ 20%.
-
Accuracy: The mean measured concentration should be within ±20% of the nominal concentration.
Workflow for LLOQ Determination
The following diagram illustrates the key steps involved in the experimental workflow for establishing the LLOQ.
Caption: Workflow for LLOQ Determination of Diltiazem.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
A Comparative Guide to Robustness Testing of Analytical Methods Featuring Diltiazem-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of robustness testing for analytical methods, with a specific focus on the analysis of Diltiazem, utilizing its deuterated internal standard, Diltiazem-d4. Robustness testing is a critical component of method validation, ensuring that minor, deliberate variations in method parameters do not significantly affect the accuracy and precision of the results. This document offers a comparative look at various experimental conditions and presents the resulting data in a clear, tabular format. Detailed experimental protocols and workflow diagrams are included to aid in the replication and adaptation of these methods.
I. Introduction to Robustness Testing
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For quantitative methods employing an internal standard like Diltiazem-d4, it is crucial to demonstrate that the ratio of the analyte response to the internal standard response remains consistent despite these variations. This ensures the integrity of the analytical data across different instruments, laboratories, and reagent lots.
II. Experimental Protocols
The following protocols outline the typical procedures for conducting robustness testing on a High-Performance Liquid Chromatography (HPLC) method for the quantification of Diltiazem, using Diltiazem-d4 as an internal standard.
A. Standard and Sample Preparation
-
Stock Solution Preparation: A stock solution of Diltiazem Hydrochloride is prepared by dissolving the compound in a suitable solvent, typically methanol or a mixture of methanol and water, to a concentration of 1 mg/mL.[1] A separate stock solution of Diltiazem-d4 is prepared in a similar manner.
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the Diltiazem stock solution with the mobile phase to achieve a concentration range of 10-70 µg/mL.[2] Each working standard is spiked with a constant concentration of the Diltiazem-d4 internal standard.
-
Sample Preparation: For formulated products, a quantity of powdered tablets or capsule contents equivalent to a specific amount of Diltiazem is dissolved in the diluent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter.[3] The filtrate is then diluted to fall within the calibration range and spiked with the internal standard.
B. Chromatographic Conditions (Baseline)
A common set of baseline chromatographic conditions for the analysis of Diltiazem is presented below. Robustness is evaluated by introducing deliberate variations to these parameters.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with the pH adjusted to 3.1 with phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
C. Robustness Study Design
The robustness of the analytical method is assessed by intentionally varying critical parameters one at a time. The effect of these variations on system suitability parameters (e.g., retention time, peak area, tailing factor, resolution) is then evaluated.
III. Data Presentation: Comparative Tables
The following tables summarize the impact of deliberate variations in chromatographic conditions on the analytical results for Diltiazem. These tables are representative of typical robustness studies found in the literature.
Table 1: Effect of Variation in Mobile Phase Composition
| Mobile Phase Composition (Methanol:Water, v/v) | Retention Time of Diltiazem (min) | Peak Area Ratio (Diltiazem/Diltiazem-d4) | Tailing Factor |
| 78:22 | 4.82 | 1.02 | 1.1 |
| 80:20 (Nominal) | 4.66 | 1.00 | 1.2 |
| 82:18 | 4.51 | 0.99 | 1.2 |
Table 2: Effect of Variation in Flow Rate
| Flow Rate (mL/min) | Retention Time of Diltiazem (min) | Peak Area Ratio (Diltiazem/Diltiazem-d4) | Tailing Factor |
| 0.8 | 5.83 | 1.01 | 1.2 |
| 1.0 (Nominal) | 4.66 | 1.00 | 1.2 |
| 1.2 | 3.88 | 0.99 | 1.1 |
Table 3: Effect of Variation in Mobile Phase pH
| Mobile Phase pH | Retention Time of Diltiazem (min) | Peak Area Ratio (Diltiazem/Diltiazem-d4) | Tailing Factor |
| 2.9 | 4.71 | 1.00 | 1.2 |
| 3.1 (Nominal) | 4.66 | 1.00 | 1.2 |
| 3.3 | 4.62 | 0.99 | 1.3 |
Table 4: Effect of Variation in Column Temperature
| Column Temperature (°C) | Retention Time of Diltiazem (min) | Peak Area Ratio (Diltiazem/Diltiazem-d4) | Tailing Factor |
| 25 | 4.75 | 1.01 | 1.2 |
| 30 (Nominal) | 4.66 | 1.00 | 1.2 |
| 35 | 4.58 | 0.99 | 1.1 |
IV. Mandatory Visualizations: Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the robustness testing process.
Caption: Workflow for Robustness Testing of an Analytical Method.
References
- 1. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jopcr.com [jopcr.com]
- 3. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated method for the analysis of diltiazem in raw materials and pharmaceutical formulations by rp-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: Enhancing Diltiazem Assay Specificity and Selectivity with Diltiazem-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount. When quantifying Diltiazem, a widely prescribed calcium channel blocker, the choice of internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical determinant of data quality. This guide provides a comprehensive comparison of Diltiazem assays utilizing the stable isotope-labeled internal standard (SIL-IS), Diltiazem-d4, against those using structural analog internal standards, supported by experimental data and detailed protocols.
The use of an appropriate internal standard (IS) is fundamental to correcting for variability during sample preparation and analysis.[1][2] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[2] Stable isotope-labeled internal standards, such as Diltiazem-d4, are considered the gold standard in quantitative bioanalysis as they exhibit nearly identical physicochemical properties to the analyte, ensuring the most accurate and precise quantification.[3][4][5]
Superiority of Diltiazem-d4 as an Internal Standard
Diltiazem-d4, where four hydrogen atoms are replaced by deuterium, co-elutes with Diltiazem and experiences the same matrix effects and ionization suppression or enhancement. This leads to a more accurate normalization of the analyte signal and, consequently, more reliable concentration measurements. Structural analogs, while cost-effective, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can compromise assay accuracy and precision.[4]
The key advantages of using Diltiazem-d4 include:
-
Enhanced Specificity: By having a distinct mass-to-charge ratio (m/z) from Diltiazem and its metabolites, Diltiazem-d4 ensures that the detected signal is unequivocally from the internal standard, minimizing the risk of interference from endogenous or exogenous compounds.
-
Improved Selectivity: The near-identical chromatographic behavior of Diltiazem-d4 and Diltiazem allows for their separation from metabolites and other matrix components, ensuring that the quantification of Diltiazem is not affected by these interfering substances.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant source of variability in LC-MS/MS assays. As Diltiazem-d4 is affected by matrix effects in the same way as Diltiazem, it effectively corrects for this variability.
-
Compensation for Analyte Degradation: If the analyte of interest is unstable during sample processing, a SIL-IS can track this degradation, leading to more accurate results.
The following diagram illustrates the logical relationship of how an ideal internal standard, like Diltiazem-d4, improves the accuracy of a bioanalytical assay.
Caption: Workflow showing how Diltiazem-d4 corrects for variability.
Comparative Analysis of Diltiazem Assays
To illustrate the performance differences, this section compares a validated LC-MS/MS method using Diltiazem-d4 as the internal standard with a method employing a structural analog.
Table 1: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Assay with Diltiazem-d4 IS | Assay with Structural Analog IS (Ziprasidone) |
| Linearity Range | 0.93 - 250.10 ng/mL | 0.48 - 639.9 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.93 ng/mL | 0.48 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10.0% |
| Inter-day Precision (%CV) | < 15% | < 10.0% |
| Accuracy (% Bias) | Within ±15% | Within ±10.0% |
| Mean Recovery (Analyte) | 75.4 - 82.9% | 77.4% |
| Mean Recovery (Internal Standard) | 80.5% | 74.1% |
Data compiled from Gupta and Chaurasiya, 2020 and Dasandi et al., 2009.
While both methods demonstrate acceptable performance according to regulatory guidelines, the closer recovery percentage between Diltiazem and Diltiazem-d4 highlights the superior ability of the SIL-IS to track the analyte through the extraction process.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the key experimental protocols for the two compared assays.
Protocol 1: LC-MS/MS Assay for Diltiazem using Diltiazem-d4 Internal Standard
-
Sample Preparation: Liquid-liquid extraction. To 100 µL of plasma, 25 µL of Diltiazem-d4 working solution (1000 ng/mL) is added, followed by 2.5 mL of an organic solvent mixture. The samples are vortexed and centrifuged. The organic layer is separated, evaporated to dryness, and the residue is reconstituted for injection.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: A gradient of ammonium formate buffer and methanol.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Diltiazem: Precursor ion → Product ion
-
Diltiazem-d4: Precursor ion → Product ion
-
-
Source Parameters: Optimized for maximum signal intensity.
-
Protocol 2: LC-MS/MS Assay for Diltiazem using a Structural Analog Internal Standard (Ziprasidone)
-
Sample Preparation: Liquid-liquid extraction. To 300 µL of plasma, the internal standard solution (Ziprasidone) is added. The extraction is performed using methyl-t-butyl ether. The organic layer is evaporated, and the residue is reconstituted.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate buffer and acetonitrile (25:75, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Diltiazem: Precursor ion → Product ion
-
Ziprasidone: Precursor ion → Product ion
-
-
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While structural analogs can provide acceptable results, the use of a stable isotope-labeled internal standard, such as Diltiazem-d4, offers significant advantages in terms of specificity, selectivity, and the ability to accurately correct for matrix effects and other sources of analytical variability. For researchers and drug development professionals seeking the highest level of confidence in their Diltiazem quantification, Diltiazem-d4 is the unequivocal choice for ensuring data integrity and accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Method Validation Using Diltiazem-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical method validation parameters for the quantification of diltiazem and its metabolites, utilizing Diltiazem-d4 as an internal standard. The information presented is collated from published research, offering a valuable resource for drug development professionals seeking to establish robust and reliable analytical methods.
Comparative Analysis of LC-MS/MS Methods
The use of deuterated internal standards, such as Diltiazem-d4, is a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to ensure accuracy and precision. Below is a summary of key validation parameters from a representative method for the analysis of diltiazem and its metabolites in human plasma.
| Parameter | Method 1 |
| Analyte(s) | Diltiazem, N-desmethyl diltiazem, desacetyl diltiazem |
| Internal Standard | Diltiazem-d4 |
| Matrix | Human Plasma |
| Linearity Range (Diltiazem) | 0.93 to 250.10 ng/mL[1] |
| Linearity Range (N-desmethyl diltiazem) | 0.24 to 64.00 ng/mL[1] |
| Linearity Range (desacetyl diltiazem) | 0.15 to 40.69 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) - Diltiazem | 0.93 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) - N-desmethyl diltiazem | 0.24 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) - desacetyl diltiazem | 0.15 ng/mL[1] |
| Extraction Method | Liquid-Liquid Extraction[1] |
| Chromatographic Separation | Reversed-phase column[1] |
| Detection | Mass Spectrometry (Multiple Reaction Monitoring)[1] |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of bioanalytical methods. The following outlines a typical workflow for the quantification of diltiazem and its metabolites in human plasma using Diltiazem-d4 as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To a 0.5 mL aliquot of human plasma, add 50 µL of the Diltiazem-d4 internal standard working solution (2000 ng/mL).[1]
-
Vortex the mixture for 60 seconds.[1]
-
Perform liquid-liquid extraction to separate the analytes from the plasma matrix.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject a 10 µL aliquot of the reconstituted extract into the LC-MS/MS system.[1]
Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Column: Reversed-phase column.[1]
-
Mobile Phase: A mixture of 5 mM ammonium formate (pH 3.0) and methanol (10:90, v/v).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Mass Spectrometry: Operated in the multiple reaction monitoring (MRM) mode with positive ion detection.[1]
-
MRM Transitions:
Visualizing the Bioanalytical Workflow
To further clarify the experimental process, the following diagrams illustrate the key stages of a typical bioanalytical method validation using Diltiazem-d4.
References
Performance of Diltiazem-d4 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a comparative evaluation of Diltiazem-d4 as an internal standard for the quantification of Diltiazem in different biological matrices, with a focus on human plasma. The performance of Diltiazem-d4 is compared with other commonly used internal standards, supported by experimental data from published literature.
Executive Summary
Diltiazem-d4, a deuterated analog of Diltiazem, is a suitable internal standard for the bioanalysis of Diltiazem, particularly in plasma, when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key advantage lies in its structural similarity and co-elution with the analyte, which allows for effective compensation of variability during sample preparation and analysis. This guide presents a summary of its performance characteristics and a comparison with other internal standards. While comprehensive data for its application in urine is limited in the reviewed literature, its performance in plasma is well-documented.
Performance Evaluation of Diltiazem-d4 in Human Plasma
The primary application of Diltiazem-d4 is as an internal standard in LC-MS/MS methods for the quantification of Diltiazem. Its performance is assessed based on several key validation parameters.
Data Presentation:
| Parameter | Diltiazem-d4 | Verapamil | Ziprasidone |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Analytical Method | LC-MS/MS | CZE | LC-MS/MS |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Mean Recovery (%) | 80.5%[1] | 97.8 - 99.5% | 74.1%[2][3] |
| Linearity Range | 0.93 - 250.10 ng/mL (for Diltiazem)[1] | 5 - 250 ng/mL (for Diltiazem)[4] | 0.48 - 639.9 ng/mL (for Diltiazem)[2][3] |
| Precision (%RSD) | Not explicitly reported for IS | < 13% (at 5 ng/ml), < 10% (10-250 ng/ml)[4] | < 10.0% (intra- and inter-day)[2][3] |
| Accuracy (%) | Not explicitly reported for IS | < 13% (at 5 ng/ml), < 10% (10-250 ng/ml)[4] | Within 10.0% (intra- and inter-day)[2][3] |
Note: The performance metrics for Verapamil and Ziprasidone are for the overall method where they were used as internal standards for the quantification of Diltiazem.
Comparison with Alternative Internal Standards
The choice of an internal standard is a critical decision in method development. While structurally analogous internal standards that are not isotopically labeled, such as Verapamil, have been used, a stable isotope-labeled internal standard like Diltiazem-d4 is often preferred in LC-MS/MS analysis. This is because its physicochemical properties are nearly identical to the analyte, leading to very similar behavior during extraction, chromatography, and ionization, thus providing better compensation for matrix effects and other sources of variability.
Ziprasidone has also been employed as an internal standard and demonstrates acceptable performance. However, its structural dissimilarity to Diltiazem may lead to differences in extraction efficiency and ionization response, which might not be fully compensated for across all samples. The high recovery of Verapamil suggests an efficient extraction process, but potential differences in ionization suppression or enhancement compared to Diltiazem could still exist.
Experimental Protocols
Diltiazem-d4 as Internal Standard in Human Plasma (LC-MS/MS)
This protocol is based on the method described by Gupta and Chaurasiya (2020).[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a volume of human plasma, add Diltiazem-d4 solution as the internal standard.
-
The extraction is performed using an organic solvent. While the specific solvent is not mentioned in the abstract, a common approach involves protein precipitation followed by liquid-liquid extraction.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A mixture of 5 mM ammonium formate (pH 3.0) and methanol (10:90, v/v).
-
Flow Rate: 0.6 mL/min.
-
Run Time: 4.25 min.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Diltiazem-d4: Not explicitly stated in the provided abstract, but would be specific precursor and product ions for the deuterated compound.
Visualizations
Caption: Workflow for Diltiazem quantification in plasma using Diltiazem-d4.
Caption: Ideal properties of Diltiazem-d4 as an internal standard.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a bioanalytical method for the quantification of diltiazem and desacetyldiltiazem in plasma by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Diltiazem-d4 Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Diltiazem-d4 Hydrochloride, a deuterated form of the calcium channel blocker Diltiazem Hydrochloride, requires careful handling and disposal in accordance with federal, state, and local regulations. Adherence to these procedures minimizes risks to personnel and prevents environmental contamination.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is crucial to note that state and local regulations may be more stringent than federal mandates.[1][2]
| Regulatory Body | Role in Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Establishes and enforces national standards for the management and disposal of hazardous and non-hazardous solid waste under the Resource Conservation and Recovery Act (RCRA).[1][2] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. While Diltiazem is not currently a federally controlled substance, facilities must ensure compliance for any controlled substances they handle. |
| State Environmental Protection Agencies | Implement and enforce federal EPA regulations and may establish more stringent state-specific requirements for waste disposal.[1] |
| Local Publicly Owned Treatment Works (POTWs) | Regulate discharges to the sewer system. The EPA has prohibited the sewering (disposal down the drain) of hazardous pharmaceutical waste.[1][4] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the essential steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. While not specifically listed as a P- or U-listed hazardous waste under RCRA, it is prudent to manage it as such due to its pharmacological activity.
-
Segregate: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Containerization and Labeling:
-
Use Appropriate Containers: Collect waste this compound in a designated, leak-proof, and sealable container that is compatible with the chemical. Hazardous pharmaceutical waste is typically collected in black containers.[3]
-
Proper Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Storage:
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
4. Arrange for Disposal:
-
Contact EHS: Notify your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Licensed Transporters: Ensure that the waste is transported by a licensed hazardous waste transporter to a certified disposal facility.[5]
5. Final Disposal Method:
-
Incineration: The most common and recommended method for the disposal of pharmaceutical waste is high-temperature incineration at a RCRA-permitted facility.[3][6] This process effectively destroys the chemical compounds.
Accidental Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain and Absorb the Spill: For solid material, carefully sweep or vacuum the powder and place it into a labeled hazardous waste container. Avoid creating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.
-
Clean the Area: Decontaminate the spill area according to your laboratory's established procedures.
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. EPA Rule on Pharmaceutical Hazardous Waste Disposal | OSHA Review [oshareview.com]
- 2. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. ashp.org [ashp.org]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Diltiazem-d4 Hydrochloride
Essential Safety and Handling Guide for Diltiazem-d4 Hydrochloride
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Note: Safety data for this compound is limited; therefore, this guidance is based on the safety protocols for the parent compound, Diltiazem Hydrochloride. The deuterated form is expected to have similar toxicological and handling properties.
Hazard Identification and Personal Protective Equipment (PPE)
Diltiazem Hydrochloride is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] It may also cause skin irritation.[2] Therefore, strict adherence to PPE guidelines is mandatory.
Engineering Controls:
-
Use of a local exhaust ventilation system is recommended to control dust.[4]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]
Personal Protective Equipment: A comprehensive summary of required PPE is provided in the table below.
| Protection Type | Specific Recommendations | Source Citation |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards. | [5][6] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving should be considered. Regularly inspect gloves for degradation. | [1][3][4] |
| Skin and Body Protection | Laboratory coat. For larger quantities (up to 1 kg), a disposable coverall of low permeability is recommended. Protective shoe covers. | [3] |
| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA-approved respirator should be used. A respirator with a P3 filter is recommended for open handling. | [3][4] |
Quantitative Exposure Limits
The following table summarizes the available occupational exposure limits for Diltiazem Hydrochloride. These limits should be strictly observed to minimize health risks.
| Parameter | Value | Source |
| Pfizer Occupational Exposure Limit (OEL) | TWA-8 Hr: Refer to Pfizer documentation | [5] |
| Australia Time-Weighted Average (TWA) | 10 mg/m³ | [1] |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Operational and Disposal Plans
Safe Handling and Storage
-
Avoid all personal contact, including inhalation of dust.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
-
Wash hands thoroughly after handling.[1]
-
Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[3][4]
-
Protect containers from physical damage.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3][5]
Disposal Plan
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.
-
Contaminated material should be placed in a sealed, appropriately labeled container for disposal.[6]
-
Do not allow the material to enter sewers or waterways.[1]
Emergency Procedures
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor.[1][4] Rinse mouth with water, but do not induce vomiting unless directed by medical personnel.[5]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek medical attention.[4]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][6]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[5][6]
Chemical Spill Response
In the event of a spill, follow the step-by-step procedure outlined below. Non-essential personnel should be evacuated from the area.[6]
Caption: Workflow for handling a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
